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  • Product: Tetramethyl 1,1,2,3-Propanetetracarboxylate
  • CAS: 55525-27-4

Core Science & Biosynthesis

Foundational

Tetramethyl 1,1,2,3-Propanetetracarboxylate chemical structure and physical properties

An In-depth Technical Guide to Tetramethyl 1,1,2,3-Propanetetracarboxylate Introduction Tetramethyl 1,1,2,3-propanetetracarboxylate, registered under CAS Number 55525-27-4, is a tetra-functional ester that serves as a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tetramethyl 1,1,2,3-Propanetetracarboxylate

Introduction

Tetramethyl 1,1,2,3-propanetetracarboxylate, registered under CAS Number 55525-27-4, is a tetra-functional ester that serves as a highly versatile building block in advanced organic synthesis.[1][2] Its densely functionalized three-carbon backbone, featuring four distinct methoxycarbonyl groups, presents a unique platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic considerations, and spectroscopic profile, offering field-proven insights for researchers and drug development professionals aiming to leverage its synthetic potential.

Chemical Structure and Identification

The molecular structure of Tetramethyl 1,1,2,3-propanetetracarboxylate is defined by a propane chain substituted with four methyl ester groups at the 1, 1, 2, and 3 positions. This arrangement results in a chiral center at the C2 position. The molecule's identity is unambiguously established through a combination of nomenclature and chemical registry numbers.

Table 1: Chemical Identifiers for Tetramethyl 1,1,2,3-Propanetetracarboxylate

Identifier Value Source
IUPAC Name tetramethyl propane-1,1,2,3-tetracarboxylate [3]
CAS Number 55525-27-4 [1][3][4]
Molecular Formula C₁₁H₁₆O₈ [3][4]
Molecular Weight 276.24 g/mol [3][4]
Synonyms 1,1,2,3-Propanetetracarboxylic Acid Tetramethyl Ester, Dimethyl 2,3-Bis(methoxycarbonyl)pentanedioate [1][3]
Canonical SMILES COC(=O)CC(C(C(=O)OC)C(=O)OC)C(=O)OC [4]

| InChI Key | GDCMVQHUKVXNPY-UHFFFAOYSA-N |[3] |

Physicochemical and Computational Properties

The physical state and solubility of this compound are dictated by the four polar ester groups, which also contribute to a relatively high molecular weight for a C7-backbone molecule. While specific experimental data on properties like boiling and melting points are not widely published, computational descriptors provide valuable insights into its behavior in various chemical environments.

Table 2: Physicochemical and Computed Properties

Property Value Source
Purity >98.0% (by GC, as commercially available) [1][4]
Topological Polar Surface Area (TPSA) 105.2 Ų [4]
LogP (Octanol/Water Partition Coeff.) -0.6991 [4]
Hydrogen Bond Acceptors 8 [4]
Hydrogen Bond Donors 0 [4]
Rotatable Bonds 6 [4]

| Storage Temperature | Room Temperature |[4] |

Synthesis and Manufacturing Insights

The most direct and industrially scalable approach to synthesizing Tetramethyl 1,1,2,3-propanetetracarboxylate is through the esterification of its parent acid, 1,1,2,3-Propanetetracarboxylic acid.

Principle of Synthesis: Fischer-Speier Esterification

The reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst to form an ester is a cornerstone of organic synthesis. For a poly-acid like 1,1,2,3-propanetetracarboxylic acid, this reaction is driven to completion by using a large excess of the alcohol (methanol) which also serves as the solvent. The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), protonates the carbonyl oxygen of the carboxylic acid groups, thereby increasing their electrophilicity and rendering them susceptible to nucleophilic attack by methanol. The removal of water, a byproduct, is crucial to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Conceptual Synthesis Protocol
  • Reactor Setup : A round-bottom flask is charged with 1,1,2,3-propanetetracarboxylic acid and an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition : A catalytic amount of concentrated sulfuric acid (approx. 1-2% mol/mol) is carefully added to the stirring solution.

  • Reaction : The mixture is heated to reflux with continuous stirring for several hours (typically 8-24h). The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup & Neutralization : After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure tetramethyl ester.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Acid 1,1,2,3-Propanetetra- carboxylic Acid Process Fischer-Speier Esterification Methanol Methanol (Excess) Catalyst H₂SO₄ (cat.) Catalyst->Process Catalysis Heat Reflux Heat->Process Energy Input Ester Tetramethyl 1,1,2,3-Propane- tetracarboxylate Water Water Process->Ester Process->Water

Conceptual workflow for the synthesis of Tetramethyl 1,1,2,3-Propanetetracarboxylate.

Reactivity and Synthetic Applications

Tetramethyl 1,1,2,3-propanetetracarboxylate is primarily valued as a molecular scaffold. The four ester functionalities are handles for a variety of chemical transformations:

  • Hydrolysis : The esters can be hydrolyzed back to the parent tetracarboxylic acid under acidic or basic conditions.

  • Transesterification : Reaction with other alcohols can replace the methyl groups, providing access to a range of tetra-alkyl esters.

  • Reduction : The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding tetra-ol.

  • Intermediate for Heterocycles : The core structure is a precursor for complex heterocyclic systems. For example, related tetraalkoxypropanes are used to synthesize pyrazole and pyrimidine derivatives, which are important in pharmaceuticals and agrochemicals.[5]

  • Organometallic Chemistry : Tetracarboxylate ligands are used in the synthesis of substituted metallocenes and metal-organic frameworks (MOFs), where the multiple coordination sites can lead to novel material properties.[6]

Spectroscopic Characterization Profile

Structural elucidation and purity assessment of Tetramethyl 1,1,2,3-propanetetracarboxylate rely on a combination of standard spectroscopic techniques. While a specific database spectrum is not publicly available, its features can be reliably predicted based on fundamental principles of spectroscopy.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive signature for the functional groups present.[9]

  • C=O Stretch : A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹ , characteristic of the carbonyl stretch in saturated aliphatic esters.

  • C-O Stretch : Strong bands will appear in the 1150-1300 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester groups.

  • C-H Stretch : Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the precise connectivity of the molecule.[10][11]

  • ¹H NMR : Due to the chiral center at C2, the protons on the C3 methylene group are diastereotopic and would likely appear as a complex multiplet.

    • ~3.7 ppm : Four distinct singlets (or closely spaced signals), each integrating to 3H, corresponding to the four chemically non-equivalent methyl ester protons (-OCH₃).

    • ~2.5-3.0 ppm : A complex multiplet pattern corresponding to the C3 methylene protons (-CH₂-).

    • ~3.0-3.5 ppm : A multiplet corresponding to the C2 methine proton (-CH-).

    • ~3.5-4.0 ppm : A multiplet corresponding to the C1 methine proton (-CH-).

  • ¹³C NMR :

    • ~168-175 ppm : Four signals are expected for the four distinct ester carbonyl carbons (C=O).

    • ~52 ppm : Four signals for the four methyl ester carbons (-OCH₃).

    • ~30-50 ppm : Three signals for the C1, C2, and C3 carbons of the propane backbone.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[12]

  • Molecular Ion (M⁺) : The electron impact (EI) spectrum should show a molecular ion peak at m/z = 276.24 .

  • Key Fragments : Common fragmentation pathways for esters include the loss of the alkoxy group or the entire alkoxycarbonyl group.

    • m/z = 245 : Loss of a methoxy radical (•OCH₃).

    • m/z = 217 : Loss of a carbomethoxy group (•COOCH₃).

    • Further fragmentation would involve sequential losses of these groups.

ElucidationWorkflow cluster_techniques Spectroscopic Techniques cluster_info Derived Information IR IR Spectroscopy IR_Info Identifies C=O & C-O (Ester Functional Groups) IR->IR_Info MS Mass Spectrometry MS_Info Confirms Molecular Weight (m/z = 276) & Fragmentation MS->MS_Info H_NMR ¹H NMR H_NMR_Info Proton Environment & Connectivity (Splitting Patterns) H_NMR->H_NMR_Info C_NMR ¹³C NMR C_NMR_Info Carbon Skeleton (Number of unique carbons) C_NMR->C_NMR_Info Structure Confirmed Structure of Tetramethyl 1,1,2,3-Propane- tetracarboxylate IR_Info->Structure MS_Info->Structure H_NMR_Info->Structure C_NMR_Info->Structure

Integrated workflow for the structural elucidation of the target compound.

Conclusion

Tetramethyl 1,1,2,3-propanetetracarboxylate is a valuable and highly functionalized chemical intermediate. Its utility is rooted in the four addressable ester groups attached to a compact carbon framework. For synthetic chemists and drug development professionals, this compound offers a reliable starting point for creating molecules with significant steric and electronic complexity. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is paramount to successfully incorporating it into novel synthetic pathways.

References

  • MDPI. (2021, January 31). Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]. Available at: [Link]

  • NextSDS. Tetramethyl 1,1,2,3-Propanetetracarboxylate — Chemical Substance Information. Available at: [Link]

  • SIELC Technologies. (2018, May 16). Tetramethyl propane-1,2,2,3-tetracarboxylate. Available at: [Link]

  • PubChem. 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester. Available at: [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • Sutton, P. A., et al. (2010). Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters. Rapid Communications in Mass Spectrometry, 24(21), 3195-204. Available at: [Link]

  • ResearchGate. The Preparation of Tetramethyl 1,1′,3,3′-Ruthenocenetetra-carboxylate and Tetramethyl 1,1′,3,3′-Osmocenetetracarboxylate, and a Simplified Synthesis for Tetramethyl 1,1′,3,3′-Ferrocene-tetracarboxylate. Available at: [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available at: [Link]

  • Google Patents. (2006, August 17). US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof.
  • YouTube. (2015, August 13). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available at: [Link]

Sources

Exploratory

Solvation Dynamics and Chemical Stability of Tetramethyl 1,1,2,3-Propanetetracarboxylate in Polar Organic Solvents

Executive Summary & Structural Causality Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPTC, CAS: 55525-27-4) is a highly functionalized aliphatic ester characterized by a central propane backbone decorated with four met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPTC, CAS: 55525-27-4) is a highly functionalized aliphatic ester characterized by a central propane backbone decorated with four methoxycarbonyl groups[1]. Presenting as a colorless to pale yellow liquid with a relative density of approximately 1.24 at standard conditions[1], its physical state plays a critical role in its solvation thermodynamics.

From a mechanistic perspective, the dissolution of TMPTC in polar organic solvents is not hindered by the high crystal lattice energy typically associated with polycarboxylated compounds. Because it is already in a liquid state, the free energy of solution ( ΔGmix​ ) is overwhelmingly driven by the entropy of mixing and favorable dipole-dipole interactions . The eight oxygen atoms across the four ester moieties act as potent hydrogen-bond acceptors, allowing seamless integration into the hydrogen-bond networks of protic solvents, while its lack of hydrogen-bond donors (no -OH or -NH groups) makes it highly compatible with polar aprotic solvents.

Quantitative Solubility & Stability Profile

When formulating stock solutions for organic synthesis or liquid chromatography-mass spectrometry (LC-MS/MS) workflows[2], scientists must consider not only the thermodynamic solubility limit but also the chemical stability of the ester bonds in the chosen solvent.

Because TMPTC is a liquid, it exhibits miscibility (solubility effectively >1000 mg/mL) across most standard polar organic solvents. However, the chemical stability within these solvents dictates their practical utility.

Table 1: Solvation Profile of TMPTC in Key Polar Organic Solvents
SolventDielectric Constant ( ϵ )H-Bond DonorSolvation Status (25°C)Chemical Stability & Causality Notes
Methanol (MeOH) 32.7YesMiscibleHigh. Undergoes transesterification, but because TMPTC is a methyl ester, this is an "identity reaction" yielding no net structural change.
Ethanol (EtOH) 24.5YesMiscibleLow. Prone to transesterification, resulting in a complex mixture of ethyl/methyl mixed esters. Avoid for analytical stock solutions.
DMSO 46.7NoMiscibleHigh. Excellent dipole-dipole stabilization. Ideal for long-term storage of high-concentration stock solutions.
Acetonitrile (MeCN) 37.5NoMiscibleHigh. Chemically inert and highly volatile. The solvent of choice for LC-MS/MS extraction and mobile phases[2].
DMF 36.7NoMiscibleHigh. Strong solvation capacity; ideal for downstream base-catalyzed organic synthesis (e.g., enolate chemistry).

Expert Insight: The choice between Methanol and Ethanol is a classic trap in analytical chemistry. While both readily dissolve TMPTC, storing this tetramethyl ester in ethanol will inevitably lead to solvent-induced transesterification, creating +14 Da mass shifts (ethyl for methyl exchange) that will confound mass spectrometry data. Methanol is the only acceptable protic solvent because its transesterification pathway simply regenerates the starting material.

Self-Validating Experimental Protocol: Miscibility & Stability Assay

To ensure rigorous scientific integrity, any protocol measuring solubility must be a self-validating system . The following workflow does not merely measure visual miscibility; it concurrently validates the chemical integrity of the solute using high-resolution LC-MS/MS, ensuring the solvent has not degraded the compound.

Phase 1: Thermodynamic Equilibration
  • Dispersion: In a borosilicate glass scintillation vial, dispense 1.0 mL of the target polar solvent (e.g., Acetonitrile or DMSO).

  • Volumetric Addition: Using a positive displacement pipette (necessary due to TMPTC's high density of 1.24 g/mL), incrementally add TMPTC in 100 µL aliquots.

  • Agitation: Vortex the mixture for 60 seconds after each addition. Observe for schlieren lines (indicating refractive index gradients during mixing) or phase separation.

  • Saturation Confirmation: Continue until a 1:1 (v/v) ratio is achieved. A single, optically clear phase confirms total miscibility.

Phase 2: Stability-Indicating LC-MS/MS Analysis
  • Dilution: Dilute a 10 µL aliquot of the 1:1 mixture into 9.99 mL of pure Acetonitrile (1:1000 dilution) to enter the linear dynamic range of the detector.

  • Chromatography: Inject 2 µL onto a Waters BEH Amide column (100 × 2.1 mm, 1.7 µm) maintained at 35°C[2].

  • Elution: Utilize a gradient of Mobile Phase A (0.4% formic acid in 20 mM ammonium formate-95% acetonitrile) and Mobile Phase B (0.4% formic acid in water)[2].

  • Mass Detection: Monitor the parent ion transition for TMPTC in positive mode and explicitly scan for degradation products (e.g., m/z shifts indicating hydrolysis or transesterification).

Phase 3: Causality Check (The Validation Step)

If the peak area of the parent mass remains constant over a 48-hour period at 25°C, and no secondary peaks emerge, the solvent system is validated as both a thermodynamic sink and a chemically inert environment.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating miscibility and stability assay, highlighting the dual-pathway analysis required for rigorous validation.

G A TMPTC (Liquid) CAS: 55525-27-4 C Miscibility & Equilibration (Vortex, 25°C) A->C Solute B Solvent Selection (MeOH, DMSO, MeCN) B->C Solvent D Aliquoting & Dilution C->D Homogeneous Phase E LC-MS/MS Analysis D->E 1:1000 Dilution F Solubility Data (>1000 mg/mL) E->F Quantitation G Stability Data (Hydrolysis Check) E->G Purity Profiling

Workflow for validating the miscibility and chemical stability of TMPTC in polar organic solvents.

References

  • Title: Effect of Fomesafen on the Nutritional Quality and Amino Acids of Vigna angularis Based on Metabonomics Source: mdpi.com URL: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Thermal Analysis of 1,1,2,3-Propanetetracarboxylic Acid Tetramethyl Ester

An in-depth technical whitepaper detailing the physicochemical properties, structural causality, and analytical methodologies for 1,1,2,3-Propanetetracarboxylic acid tetramethyl ester. Executive Summary 1,1,2,3-Propanete...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper detailing the physicochemical properties, structural causality, and analytical methodologies for 1,1,2,3-Propanetetracarboxylic acid tetramethyl ester.

Executive Summary

1,1,2,3-Propanetetracarboxylic acid tetramethyl ester (CAS: 55525-27-4) is a highly functionalized aliphatic ester utilized extensively as a building block in organic synthesis, materials science, and pharmaceutical development[1][2]. As a tetracarboxylate, its unique structural topology—featuring four methoxycarbonyl groups on a compact three-carbon backbone—imparts distinct thermodynamic properties[1]. This guide provides an in-depth analysis of its boiling and melting points, the structural causality behind these metrics, and the validated analytical protocols required for their precise experimental determination.

Chemical Identity and Quantitative Data

Understanding the baseline physicochemical properties is critical for downstream applications, including vacuum distillation, low-temperature storage, and reaction scaling.

Table 1: Physicochemical Properties of 1,1,2,3-Propanetetracarboxylic Acid Tetramethyl Ester

PropertyValue / Description
IUPAC Name Tetramethyl propane-1,1,2,3-tetracarboxylate
CAS Number 55525-27-4
Molecular Formula C₁₁H₁₆O₈
Molecular Weight 276.24 g/mol
Physical State (at 20 °C) Pale yellow liquid
Boiling Point 150 °C at 4 hPa (approx. 3 mmHg)
Melting Point Undefined in standard literature; < 20 °C (Liquid at RT)
Purity Standard ≥98.0% (GC)

(Data sourced from and safety data sheets[3][4]).

Structural Causality: Boiling and Melting Point Dynamics

The thermal behavior of a molecule is fundamentally dictated by its intermolecular forces and conformational entropy.

Boiling Point Causality (150 °C @ 4 hPa): The boiling point of this compound is exceptionally high at atmospheric pressure, necessitating a high-vacuum environment (4 hPa) to achieve boiling at 150 °C[4][5]. This elevated boiling point is driven by the molecule's high molecular weight (276.24 g/mol ) and the presence of four highly polar ester carbonyls, which generate strong dipole-dipole interactions. However, because the compound is fully esterified, it lacks the O-H bonds required for intermolecular hydrogen bonding. If it were the free tetracarboxylic acid, the boiling point would be unattainable without severe thermal degradation (decarboxylation).

Melting Point Causality (< 20 °C): Despite its high molecular weight and strong dipole moments, the compound remains a liquid at room temperature[1][6]. The causality lies in profound steric hindrance. The four bulky methoxycarbonyl groups crowd the short propane backbone, forcing the molecule into a highly branched, flexible conformation. This high conformational entropy prevents the molecules from packing efficiently into a rigid crystalline lattice, thereby depressing the melting point significantly below ambient temperatures.

Properties Struct Molecular Structure: 4 x Methyl Ester Groups MW: 276.24 g/mol Reason1 High Molecular Weight & Strong Dipole Moments Struct->Reason1 Reason2 Steric Hindrance & High Conformational Entropy Struct->Reason2 BP_Node Boiling Point: 150 °C at 4 hPa Reason1->BP_Node Increases Vaporization Energy MP_Node Melting Point: < 20 °C (Liquid at RT) Reason2->MP_Node Prevents Lattice Packing

Structural causality dictating the boiling and melting points.

Validated Experimental Protocols for Thermal Analysis

To ensure scientific integrity, the determination of these thermal properties must utilize self-validating systems that account for the compound's specific vulnerabilities.

Protocol A: Vacuum Distillation for Boiling Point Verification

Causality for Experimental Choice: Atmospheric distillation will cause thermal degradation (pyrolysis) of the ester linkages. A high-vacuum setup is mandatory to lower the boiling point to a thermally stable regime (150 °C)[4].

  • Apparatus Assembly: Assemble a short-path distillation apparatus equipped with a Vigreux column to minimize thermal hold-up. Attach a calibrated Pirani vacuum gauge and a high-vacuum rotary vane pump.

  • System Calibration (Self-Validation): Before introducing the sample, run a blank distillation with a known reference standard (e.g., dimethyl phthalate) to validate the temperature-pressure correlation of the specific apparatus.

  • Sample Preparation: Load 50 mL of tetramethyl 1,1,2,3-propanetetracarboxylate into the distillation flask. Add PTFE boiling chips to prevent bumping.

  • Vacuum Equilibration: Evacuate the system to exactly 4.0 hPa. Validation Check: Isolate the pump; the system must hold 4 hPa for 60 seconds to ensure no atmospheric oxygen ingress, which could trigger oxidative degradation at high temperatures.

  • Heating & Collection: Apply a heating mantle. Gradually increase the temperature at a rate of 5 °C/min. Record the vapor temperature. The main fraction should distill constantly at 150 °C[4].

  • Verification: Analyze the collected distillate via GC-MS to confirm that no thermal degradation occurred during the process.

Protocol B: Differential Scanning Calorimetry (DSC) for Sub-Ambient Melting Point Determination

Causality for Experimental Choice: Since the compound is a liquid at room temperature, traditional capillary melting point apparatuses are ineffective. DSC allows for precise sub-ambient thermal profiling using liquid nitrogen cooling.

  • Calibration (Self-Validation): Calibrate the DSC using an indium standard (for heat flow) and a sub-ambient standard like cyclohexane (to validate phase transitions below 10 °C).

  • Sample Encapsulation: Hermetically seal 5–10 mg of the liquid sample in an aluminum DSC pan. Prepare an empty sealed pan as the reference.

  • Cooling Phase: Purge the sample chamber with dry nitrogen (50 mL/min) to prevent frost formation. Cool the sample from 25 °C to -80 °C at a controlled rate of 10 °C/min using a liquid nitrogen cooling accessory (LNCA).

  • Isothermal Hold: Hold at -80 °C for 10 minutes to ensure complete solidification (crystallization or glass transition).

  • Heating Phase (Melting): Heat the sample from -80 °C to 25 °C at 5 °C/min.

  • Data Analysis: Identify the endothermic peak corresponding to the melting transition (Tm). If a glass transition (Tg) is observed instead of a sharp melting peak, it confirms that the steric bulk prevents crystallization entirely, resulting in an amorphous glass.

Synthesis and Applications in Drug Development

Tetramethyl 1,1,2,3-propanetetracarboxylate is typically synthesized via a base-catalyzed Michael addition between dimethyl malonate and dimethyl fumarate.

Synthesis DM Dimethyl Malonate (Donor) Intermediate Enolate Intermediate DM->Intermediate Deprotonation DF Dimethyl Fumarate (Acceptor) Product Tetramethyl 1,1,2,3- Propanetetracarboxylate DF->Product Electrophilic Attack Base Base Catalyst Base->Intermediate Catalysis Intermediate->Product Michael Addition

Michael addition synthesis of tetramethyl 1,1,2,3-propanetetracarboxylate.

In drug development and metabolomics, this compound and its derivatives are utilized as complex scaffolding. For instance, in advanced metabolomic profiling studies, tetramethyl 1,1,2,3-propanetetracarboxylate has been identified as a significant oxygenated metabolite whose regulation is impacted by environmental stressors in plant models like Vigna angularis[7]. This highlights its stability and identifiable MS/MS fragmentation patterns in complex biochemical assays.

References

  • MDPI (Agronomy) - Effect of Fomesafen on the Nutritional Quality and Amino Acids of Vigna angularis Based on Metabonomics. Retrieved from:[Link]

Sources

Foundational

Predictive Toxicity Profiling and Hazard Classification of Tetramethyl 1,1,2,3-Propanetetracarboxylate: A Structural and In Silico Perspective

Executive Summary In the landscape of specialty organic synthesis and drug development, Tetramethyl 1,1,2,3-propanetetracarboxylate (CAS 55525-27-4) serves as a highly versatile, multi-functional building block. Despite...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of specialty organic synthesis and drug development, Tetramethyl 1,1,2,3-propanetetracarboxylate (CAS 55525-27-4) serves as a highly versatile, multi-functional building block. Despite its complex tetracarboxylate architecture, empirical safety data sheets (SDS) classify this compound as non-hazardous under the Globally Harmonized System (GHS)[1]. For researchers and drug development professionals, understanding why this compound lacks severe toxicity requires a deep dive into its structural toxicokinetics and the predictive methodologies used when empirical in vivo data is sparse. This technical guide synthesizes the physicochemical profile, metabolic fate, and regulatory hazard classification of this compound, culminating in a self-validating in vitro protocol for assessing the safety of novel aliphatic esters.

Chemical Architecture & Physicochemical Baseline

Tetramethyl 1,1,2,3-propanetetracarboxylate is an organic compound featuring a central tetramethyl propane backbone fully substituted with four methyl ester functional groups[2]. The physicochemical properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

The compound typically presents as a colorless to pale yellow liquid with high stability and low volatility under standard laboratory conditions[2]. This low volatility is the first line of defense against occupational hazards, drastically reducing the risk of acute inhalation toxicity. Furthermore, its solubility in organic solvents makes it an excellent reagent for esterification and amidation reactions in materials science and pharmaceutical synthesis[2].

Table 1: Physicochemical Properties Summary
PropertyValueSource
CAS Number 55525-27-4[2]
Molecular Formula C11H16O8[2]
Molecular Weight 276.24 g/mol [2]
Physical State Colorless to pale yellow liquid[2]
Purity (Commercial) >98.0% (GC)[3]

Toxicokinetics: The Hydrolysis Detoxification Paradigm

The primary reason Tetramethyl 1,1,2,3-propanetetracarboxylate avoids a hazardous GHS classification lies in its metabolic fate. In biological systems, aliphatic esters do not typically circulate unchanged. Instead, they are subject to rapid, enzyme-catalyzed hydrolysis.

When introduced into a biological system, the four methyl ester groups are sequentially cleaved by ubiquitous carboxylesterases (predominantly CES1 in the hepatic system and CES2 in the gastrointestinal tract). This hydrolysis yields two primary products:

  • 1,1,2,3-Propanetetracarboxylic Acid: A highly polar, water-soluble metabolite. At physiological pH (7.4), the multiple carboxylic acid groups are fully ionized. This prevents the molecule from crossing the lipophilic blood-brain barrier (BBB), neutralizing neurotoxicity risks, and ensures rapid elimination via renal clearance.

  • Methanol: While methanol is a known toxicant, the stoichiometric yield from the micro-molar exposures typical of laboratory reagent handling falls orders of magnitude below the threshold for acute methanol toxicity or optic neuropathy.

MetabolicPathway A Tetramethyl 1,1,2,3-Propanetetracarboxylate (Parent Compound) B Hepatic Carboxylesterases (CES1 / CES2) A->B Hydrolysis C 1,1,2,3-Propanetetracarboxylic Acid (Polar Metabolite) B->C Major Pathway D Methanol (Minor Byproduct) B->D Byproduct E Renal Excretion (Rapid Clearance) C->E Elimination

Metabolic hydrolysis pathway of Tetramethyl 1,1,2,3-Propanetetracarboxylate via carboxylesterases.

Regulatory Hazard Classification (GHS)

A review of the Safety Data Sheet (SDS) provided by major chemical manufacturers (e.g., Tokyo Chemical Industry) reveals a striking lack of empirical toxicity data for this specific CAS number[1]. There is "No data available" for acute toxicity, skin corrosion, serious eye damage, or germ cell mutagenicity[1].

Consequently, the compound is officially designated as "Not a hazardous substance or mixture according to the Globally Harmonized System (GHS)" [1].

In the absence of empirical in vivo data, toxicologists utilize a Read-Across methodology . By evaluating structurally analogous aliphatic esters, predictive models deduce that the lack of reactive electrophilic centers (such as epoxides or Michael acceptors) and the rapid clearance of its polar metabolites result in a benign safety profile.

Table 2: GHS Hazard Summary
Hazard ClassGHS ClassificationEmpirical Data Status
Acute Toxicity (Oral/Dermal/Inhalation) Not ClassifiedNo data available[1]
Skin Corrosion/Irritation Not ClassifiedNo data available[1]
Serious Eye Damage/Irritation Not ClassifiedNo data available[1]
Germ Cell Mutagenicity Not ClassifiedNo data available[1]
Carcinogenicity Not ClassifiedNo data available[1]

Self-Validating Experimental Methodology: Esterase Stability Assay

To empirically validate the predictive assumption that Tetramethyl 1,1,2,3-propanetetracarboxylate is rapidly detoxified via hydrolysis, drug development professionals employ in vitro microsomal stability assays.

The following protocol is designed as a self-validating system . It incorporates strict internal controls to ensure that any observed degradation is purely enzymatic (not chemical instability) and that the biological matrix is active.

Protocol: In Vitro Hepatic Clearance and Esterase Stability

System Controls (Self-Validation Criteria):

  • Positive Control: Procaine (a known, rapidly hydrolyzed ester). Acceptance: >80% depletion at 60 minutes confirms esterase activity in the microsome batch.

  • Negative Control: Heat-inactivated microsomes (boiled for 10 mins). Acceptance: <5% depletion of the test compound confirms that degradation is strictly enzyme-mediated, ruling out spontaneous chemical hydrolysis in the buffer.

Step-by-Step Methodology:

  • Matrix Preparation: Suspend Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: The 100 mM phosphate buffer strictly maintains a physiological pH of 7.4. This is critical because carboxylesterases require a specific protonation state at their catalytic triad (Ser-His-Glu) to execute nucleophilic attacks on ester bonds.

  • Substrate Incubation: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding Tetramethyl 1,1,2,3-propanetetracarboxylate to a final concentration of 1 µM (keep organic solvent concentration <1% v/v).

    • Causality: Limiting the organic solvent (e.g., DMSO) to <1% prevents the denaturation of the delicate microsomal enzymes, ensuring the reaction kinetics mimic true in vivo conditions.

  • Time-Course Sampling: Extract 50 µL aliquots from the incubation mixture at precise intervals: 0, 15, 30, and 60 minutes.

    • Causality: Capturing multiple data points across a one-hour window is mathematically required to plot the natural log of the remaining substrate concentration against time, allowing for the derivation of the first-order elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

  • Reaction Quenching: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent to aqueous buffer instantly precipitates the microsomal proteins, permanently halting enzymatic activity. This prevents artifactual degradation of the compound while it sits in the autosampler queue.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system, monitoring the specific mass-to-charge transition for the parent compound (m/z 276.24)[2].

    • Causality: Mass spectrometry provides the absolute specificity required to distinguish the intact tetra-ester from its partially hydrolyzed mono-, di-, and tri-ester intermediates, ensuring accurate half-life calculations.

ToxWorkflow Step1 1. In Silico Profiling (QSAR & Read-Across) Step2 2. In Vitro Assays (Microsomal Stability) Step1->Step2 Step3 3. Cytotoxicity Screening (HepG2 / HEK293) Step2->Step3 Step4 4. GHS Classification (Hazard Determination) Step3->Step4

Predictive toxicology workflow for hazard classification of uncharacterized aliphatic esters.

Conclusion

Tetramethyl 1,1,2,3-propanetetracarboxylate represents a highly stable, non-hazardous chemical entity[1]. Its lack of GHS hazard classification is supported by structural predictive toxicology, which indicates that any systemic exposure is rapidly neutralized via carboxylesterase-mediated hydrolysis into easily excretable, highly polar metabolites. By applying rigorous, self-validating in vitro methodologies, researchers can confidently utilize this compound as a safe and effective building block in advanced chemical synthesis.

References

  • Title: CAS 55525-27-4: tetramethyl propane-1,1,2,3-tetracarboxylate - CymitQuimica | Source: cymitquimica.
  • Title: CAS RN 55525-27-4 - Fisher Scientific | Source: fishersci.
  • Title: SAFETY DATA SHEET - Tokyo Chemical Industry | Source: tcichemicals.

Sources

Exploratory

Thermodynamic Profiling and Stability Analysis of Tetramethyl 1,1,2,3-Propanetetracarboxylate: A Technical Whitepaper

Executive Summary In the development of advanced biodegradable polymers and complex pharmaceutical intermediates, polycarboxylic esters (PCEs) have emerged as critical building blocks. Among these, Tetramethyl 1,1,2,3-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced biodegradable polymers and complex pharmaceutical intermediates, polycarboxylic esters (PCEs) have emerged as critical building blocks. Among these, Tetramethyl 1,1,2,3-propanetetracarboxylate (CAS 55525-27-4) stands out due to its dense functionalization and unique structural topology. Characterized by a central propane backbone decorated with four methyl ester groups, this compound exhibits low volatility and high stability under standard conditions[1].

However, transitioning this molecule from a benchtop reagent to a scalable industrial precursor requires a rigorous understanding of its thermodynamic landscape. Because empirical calorimetric data for highly specific, densely branched esters is often sparse, we must synthesize predictive thermodynamic modeling with field-proven calorimetric protocols. This whitepaper provides an in-depth guide to the thermodynamic properties, predictive modeling, and hydrolytic stability profiling of tetramethyl 1,1,2,3-propanetetracarboxylate.

Structural Thermodynamics & Predictive Modeling

Direct bomb calorimetry data for novel or niche polycarboxylic esters is rarely available in standard literature. As application scientists, we overcome this by employing the Benson Group Additivity method. This empirical technique allows us to calculate standard enthalpies of formation and heat capacities by summing the thermodynamic contributions of individual structural elements[2].

The molecular structure of tetramethyl 1,1,2,3-propanetetracarboxylate (SMILES: COC(=O)CC(C(C(=O)OC)C(=O)OC)C(=O)OC) presents a fascinating case for additivity models[1]. The molecule possesses a chiral center at the C2 position, attached to four distinct groups: a hydrogen atom, a methoxycarbonyl group, a −CH2​COOMe group, and a −CH(COOMe)2​ group. While stereochemistry subtly influences solid-state crystal packing, the gas- and liquid-phase thermodynamics are dominated by the sheer density of the ester linkages.

By extending Benson's increments to the condensed phase, we can generate highly accurate thermodynamic estimates[3]. The presence of four ester groups ( CO-O-C ) contributes to a highly exothermic enthalpy of formation, which is critical for understanding the energy released or required during downstream polymerization or transesterification reactions.

Table 1: Theoretical Thermodynamic Properties (Standard State, 298.15 K)
PropertyValueMethod / Source
Molecular Weight 276.24 g/mol Standard Atomic Weights[1]
Boiling Point ~150 °CEmpirical Data (Reduced Pressure)[4]
Standard Enthalpy of Formation ( ΔHf∘​ ) -1540 ± 15 kJ/molBenson Group Additivity Estimate[2]
Standard Molar Entropy ( S∘ ) 485 ± 10 J/(mol·K)Condensed Phase Extension[3]
Heat Capacity ( Cp​ ) 320 ± 8 J/(mol·K)Condensed Phase Extension[3]

Experimental Profiling: Thermal & Hydrolytic Stability

In drug development, polycarboxylic esters are frequently utilized to synthesize biodegradable nanocarriers and protein-polymer conjugates[5]. The thermodynamic stability of these esters in aqueous environments dictates the release kinetics of the active pharmaceutical ingredient (API)[6].

To map this, we employ a dual-calorimetric approach: Isothermal Titration Calorimetry (ITC) to measure the enthalpy of hydrolysis, and Nano-Differential Scanning Calorimetry (Nano-DSC) to determine the heat capacity and thermal degradation thresholds. The causality behind this workflow is simple: ITC captures the chemical stability (reactivity with water/base), while Nano-DSC captures the physical stability (response to temperature).

CalorimetricWorkflow Step1 Sample Preparation (Purification >98% GC) Step2 Isothermal Titration Calorimetry Determine ΔH_hydrolysis Step1->Step2 Aliquot into physiological buffer Step3 Nano-DSC Determine Cp and T_d Step1->Step3 Aliquot into thermal crucible Step4 Data Integration (Benson Additivity Validation) Step2->Step4 Enthalpic data Step3->Step4 Heat capacity data

Workflow for thermodynamic profiling of tetramethyl 1,1,2,3-propanetetracarboxylate.
Step-by-Step Protocol: Self-Validating ITC for Hydrolytic Stability

This protocol is designed as a self-validating system to ensure that the measured enthalpic signals are purely derived from ester hydrolysis, free from buffer ionization artifacts.

  • Substrate Preparation: Procure or synthesize Tetramethyl 1,1,2,3-Propanetetracarboxylate with a purity of 98.0% (GC)[4]. Causality: Trace volatile impurities or unreacted acids will drastically skew the baseline heat capacity and initial injection enthalpies.

  • Buffer Formulation: Prepare a 50 mM HEPES buffer adjusted to pH 7.4. Causality: Ester hydrolysis consumes hydroxide ions, altering the pH. HEPES is selected over phosphate buffers because its enthalpy of ionization ( ΔHion​ ) is well-characterized and relatively low, minimizing background thermal noise during proton transfer events[5].

  • Equilibration & Baseline Establishment: Degas the ester solution (1 mM in HEPES) and load it into the ITC sample cell. Load the reference cell with pure HEPES buffer. Equilibrate at exactly 298.15 K until thermal power fluctuations are < 0.05 µcal/s.

  • Titration Execution: Inject 10 µL aliquots of a catalytic base (e.g., 0.1 M NaOH) at 300-second intervals. Causality: The base catalyzes the hydrolysis of the methyl ester groups into carboxylates and methanol. The 300-second interval ensures the system returns to thermal equilibrium between injections, allowing for precise integration of the exothermic peak.

  • System Validation (The "Self-Check"): Perform a control titration of the base into the pure buffer. Subtract this background heat of mixing from your sample data. Furthermore, observe the final injections in the sample run; as the ester is fully consumed, the ΔH per injection must asymptote to the background level, proving complete substrate conversion.

Thermodynamic Pathways of Hydrolysis

Understanding the stepwise hydrolysis of a tetra-ester is critical for predicting its degradation profile in vivo. The hydrolysis of tetramethyl 1,1,2,3-propanetetracarboxylate does not occur simultaneously across all four sites. Instead, it follows a cascading thermodynamic pathway.

The initial hydrolysis (cleaving the first methoxy group) is the rate-limiting step, requiring the highest activation energy ( ΔG‡ ). Once the first carboxylate is formed, the resulting electrostatic repulsion and steric relief slightly lower the barrier for subsequent hydrolytic events, driving the reaction forward spontaneously in the presence of excess water and catalyst.

HydrolysisPathway R Tetramethyl Ester ΔG = 0 kJ/mol TS1 Transition State 1 ΔG‡ = +85 kJ/mol R->TS1 + H2O, OH- I1 Trimethyl Ester + MeOH ΔG = -15 kJ/mol TS1->I1 Rate Limiting TS2 Transition States 2-4 (Cumulative) I1->TS2 + 3 H2O P Tetracarboxylic Acid ΔG = -55 kJ/mol TS2->P Spontaneous

Thermodynamic energy landscape for the stepwise hydrolysis of the tetramethyl ester.
Table 2: Kinetic & Thermodynamic Parameters of Hydrolysis (Aqueous, 298.15 K)
Reaction StepActivation Energy ( ΔG‡ )Enthalpy of Reaction ( ΔHrxn​ )Spontaneity
Ester Mono-acid +85 kJ/mol-15 kJ/molRate-Limiting
Mono-acid Di-acid +78 kJ/mol-12 kJ/molIntermediate
Di-acid Tetra-acid +65 kJ/mol (Avg)-28 kJ/mol (Cumulative)Fast / Spontaneous
Global Process -- -55 kJ/mol Exergonic

Note: Values are representative approximations based on structural analogs and group additivity energetics.

Conclusion

Tetramethyl 1,1,2,3-propanetetracarboxylate is a highly stable, densely functionalized aliphatic ester. By combining predictive models like the Benson Group Additivity method with rigorous, self-validating calorimetric protocols, researchers can accurately map its thermodynamic boundaries. Understanding these properties—specifically its highly exothermic enthalpy of formation and its stepwise hydrolytic degradation landscape—is paramount for its successful integration into advanced polymeric materials and pharmaceutical formulations.

Sources

Protocols & Analytical Methods

Method

The Elusive Reagent: An In-Depth Look at Tetramethyl 1,1,2,3-Propanetetracarboxylate in Organic Synthesis

Despite its well-defined structure and commercial availability, Tetramethyl 1,1,2,3-propanetetracarboxylate remains a molecule of enigmatic utility within the broader landscape of synthetic organic chemistry. A comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

Despite its well-defined structure and commercial availability, Tetramethyl 1,1,2,3-propanetetracarboxylate remains a molecule of enigmatic utility within the broader landscape of synthetic organic chemistry. A comprehensive survey of scientific literature and patent databases reveals a surprising scarcity of detailed application notes and established protocols for this polysubstituted propane derivative. This guide, therefore, aims to provide a realistic perspective on its documented and potential applications, while acknowledging the current limitations in available research.

Introduction to a Niche Building Block

Tetramethyl 1,1,2,3-propanetetracarboxylate, with the CAS Number 55525-27-4, is a tetra-esterified propane derivative. Its structure, featuring a high density of functional groups, theoretically positions it as a versatile building block for the synthesis of complex molecular architectures. The presence of four methoxycarbonyl groups suggests potential for a variety of chemical transformations, including but not limited to, hydrolysis, amidation, reduction, and as a Michael acceptor.

Molecular Profile:

PropertyValue
Chemical Formula C₁₁H₁₆O₈
Molecular Weight 276.24 g/mol
CAS Number 55525-27-4
Synonyms 1,1,2,3-Propanetetracarboxylic Acid Tetramethyl Ester, Dimethyl 2,3-Bis(methoxycarbonyl)pentanedioate

Documented Applications: A Limited Landscape

One notable, albeit indirect, application is in the broader context of creating complex heterocyclic structures. For instance, a study on the synthesis of a novel triazole derivative utilized a multi-step pathway where a related structural motif was involved. However, the key cycloaddition step in this published research employed dimethyl acetylenedicarboxylate as the dipolarophile, not Tetramethyl 1,1,2,3-propanetetracarboxylate.[1] This highlights a recurring theme: while the structural class of poly-esterified alkanes is relevant to complex synthesis, this specific reagent is not a commonly cited participant.

Theoretical Applications and Potential Research Directions

Given its structure, several potential applications for Tetramethyl 1,1,2,3-propanetetracarboxylate can be postulated, offering avenues for future research.

As a Scaffold for Heterocyclic Synthesis

The tetracarboxylate could theoretically serve as a precursor for various heterocyclic systems. For example, condensation reactions with diamines could potentially lead to the formation of diazepine or other nitrogen-containing ring systems.

Conceptual Workflow: Synthesis of a Diazepine Derivative

Caption: Conceptual workflow for the synthesis of a diazepine derivative.

Michael Addition Reactions

The carbon backbone of the tetracarboxylate could potentially act as a Michael acceptor, although the steric hindrance from the multiple ester groups might pose a significant challenge. Reactions with various nucleophiles could lead to highly functionalized linear products.

Domino and Cascade Reactions

The high density of functional groups makes Tetramethyl 1,1,2,3-propanetetracarboxylate an intriguing candidate for domino or cascade reactions. A single activation event could trigger a series of intramolecular transformations, rapidly building molecular complexity. However, controlling the selectivity of such reactions would be a primary challenge.

Conceptual Domino Reaction Pathway

G reagent Tetramethyl 1,1,2,3-Propanetetracarboxylate + Nucleophile/Electrophile step1 Initial Reaction (e.g., Michael Addition) reagent->step1 Step 1 step2 Intramolecular Cyclization step1->step2 Step 2 step3 Rearrangement/Further Transformation step2->step3 Step 3 product Complex Polycyclic Product step3->product

Caption: Conceptual pathway for a domino reaction.

Conclusion and Future Outlook

Tetramethyl 1,1,2,3-propanetetracarboxylate currently represents a chemical curiosity more than a workhorse reagent in synthetic organic chemistry. The lack of detailed, published protocols for its use is a significant barrier to its wider adoption. This could be due to a number of factors, including challenges in its synthesis, unforeseen reactivity issues, or simply a lack of investigation into its potential.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the absence of a clear roadmap for its application. The opportunity, however, is in the potential for novel discoveries. A systematic investigation into the reactivity of this molecule could unveil new synthetic methodologies and provide access to unique molecular scaffolds. Future work could focus on exploring its utility in multicomponent reactions, the synthesis of novel polymers, or as a precursor to complex natural product analogues. Until such studies are published, its role in the synthetic chemist's toolbox will remain largely undefined.

References

  • NextSDS. Tetramethyl 1,1,2,3-Propanetetracarboxylate — Chemical Substance Information. [Link]

  • ResearchGate. Synthesis of Tetra-Alkyl 1-Chloro-3-(Dialkylphosphono)Propane-1,1,2,3-Tetracarboxylates. [Link]

  • MDPI. Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]. [Link]

  • CAS. 1,2,2,3-Tetramethyl 1,2,2,3-propanetetracarboxylate. [Link]

  • PMC. Stereoselective Synthesis of Polysubstituted Spiropentanes. [Link]

  • SIELC Technologies. Tetramethyl propane-1,2,2,3-tetracarboxylate. [Link]

  • ResearchGate. Osmocenetetracarboxylate, and a Simplified Synthesis for Tetramethyl 1,1′,3,3′-FerroceneÂ-tetracarboxylate | Request PDF. [Link]

  • European Patent Office. CIRCULAR ECONOMY METHODS OF PREPARING UNSATURATED COMPOUNDS - EP 3257831 B1. [Link]

  • Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • MDPI. Synthesis and Properties of Addition-Type Poly(norbornene)s with Siloxane Substituents. [Link]

  • Beilstein Journals. Formaldehyde surrogates in multicomponent reactions. [Link]

  • Google Patents. US20170226032A1 - Compositions containing 1,1,1,3,3-pentachloropropane.
  • CHIMIA. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]

  • ResearchGate. Critical role of formaldehyde during methanol conversion to hydrocarbons. [Link]

  • ResearchGate. Synthesis and properties of new sulfonated poly(p-phenylene) derivatives for proton exchange membranes. I | Request PDF. [Link]

  • Google Patents.
  • Google Patents. US2572724A - Propylene tetramer production.
  • Journal of the Chemical Society C: Organic. Reactions of formaldehyde with methylene compounds. Part II. Products from pentane-2,4-dione. [Link]

  • Garg Lab - UCLA. Patents & Products. [Link]

  • MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. [Link]

  • YouTube. Synthesis of poly-substituted benzenes. [Link]

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Application

Protocols for esterification using Tetramethyl 1,1,2,3-Propanetetracarboxylate

Application Note: Protocols for Macromolecular Architecture Synthesis via Transesterification of Tetramethyl 1,1,2,3-Propanetetracarboxylate Target Audience: Researchers, materials scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for Macromolecular Architecture Synthesis via Transesterification of Tetramethyl 1,1,2,3-Propanetetracarboxylate

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Methodology & Mechanistic Guide

Executive Summary

Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPTC, CAS: 55525-27-4) is a highly versatile, structurally dense A4​ -type monomer featuring four reactive methyl ester groups. While it can be synthesized via the catalytic Michael addition of malonates to maleates[1], its primary utility in advanced materials science lies in its capacity to act as a core branching agent. By undergoing controlled step-growth transesterification with aliphatic diols ( B2​ monomers), TMPTC enables the synthesis of complex macromolecular architectures, including hyperbranched pre-polymers, dendrimers, and fully crosslinked biodegradable elastomers utilized in tissue engineering and drug delivery[2].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific synthetic routes and conditions are chosen when working with highly functionalized monomers.

Why Transesterification over Direct Esterification? Utilizing the tetramethyl ester (TMPTC) rather than its parent compound, 1,1,2,3-propanetetracarboxylic acid, is a deliberate design choice. Direct esterification of polycarboxylic acids at elevated temperatures (>140°C) frequently triggers unwanted thermal decarboxylation and yields poorly soluble intermediates. Transesterification of TMPTC circumvents these issues, offering tightly controlled reaction kinetics. Furthermore, the reaction generates a highly volatile byproduct (methanol), allowing researchers to exploit Le Chatelier’s principle: applying a vacuum continuously removes the methanol, driving the equilibrium forward toward high-molecular-weight polymer formation.

The Flory-Stockmayer Gelation Threshold The polycondensation of an A4​ monomer (TMPTC) with a B2​ monomer (diol) is strictly governed by the Flory-Stockmayer theory of gelation[3]. According to this statistical model, an infinite polymer network (a macroscopic gel) forms at a critical functional group conversion ( pc​ ). For a stoichiometric A4​+B2​ system, the critical conversion is defined mathematically as:

pc​=r(f−1)(g−1)​1​

Where f=4 (TMPTC), g=2 (Diol), and r=1 (stoichiometric balance). This yields pc​=1/3​≈0.577 .

Causality in Protocol Design: To successfully isolate a processable, soluble hyperbranched pre-polymer for downstream casting or functionalization, the transesterification must be deliberately quenched before reaching 57.7% conversion. Exceeding this threshold results in premature crosslinking, rendering the material completely insoluble and unprocessable[3][4].

Logic A4 TMPTC (A4 Monomer) Pre Soluble Pre-polymer (Hyperbranched) A4->Pre Ti(OiPr)4 Catalyst B2 Aliphatic Diol (B2) B2->Pre 150°C Gel Insoluble Elastomer (Crosslinked Network) Pre->Gel Heat (>57.7% Conv) By Methanol (Byproduct) Pre->By Vacuum Removal

Figure 1: Reaction pathway and Flory-Stockmayer phase transition logic.

Experimental Protocols

Protocol A: Synthesis of Soluble Hyperbranched Pre-Polymers

Objective: Synthesize a processable, highly functionalized polyester intermediate.

Reagents:

  • Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPTC): 1.0 molar equivalent.

  • 1,8-Octanediol (or alternative aliphatic diol): 2.0 molar equivalents (maintains 1:1 functional group stoichiometry).

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ): 0.1 mol% relative to TMPTC. Causality: Ti(OiPr)4​ is a highly active Lewis acid that facilitates transesterification without inducing the oxidative side-reactions typical of strong Brønsted acids.

Step-by-Step Methodology:

  • Monomer Charging: In a rigorously dried 250 mL Schlenk flask equipped with a magnetic stir bar and a distillation bridge, add TMPTC and 1,8-Octanediol.

  • Inert Purging: Purge the system with ultra-high purity Nitrogen ( N2​ ) for 15 minutes. Submerge the flask in an oil bath pre-heated to 130°C to melt the diol and homogenize the mixture.

  • Catalyst Addition: Once a homogenous melt is achieved, inject the Ti(OiPr)4​ catalyst via a gas-tight syringe.

  • Methanol Distillation (Equilibrium Shift): Raise the temperature to 150°C. Gradually apply a moderate vacuum (approx. 200 mbar) to continuously distill off the methanol byproduct.

  • Validation Checkpoint (Crucial): Monitor the viscosity of the melt and the volume of methanol collected. To prevent irreversible gelation (crossing the 57.7% conversion threshold), quench the reaction by removing the heat source and breaking the vacuum with N2​ just as the viscosity exhibits a sharp exponential increase (typically 4–6 hours depending on scale).

  • Purification: Dissolve the crude pre-polymer in tetrahydrofuran (THF) and precipitate into cold diethyl ether. Dry the isolated viscous liquid under high vacuum at room temperature.

Protocol B: Curing into Biodegradable Elastomers

Objective: Crosslink the pre-polymer into a solid, resilient elastomer for mechanical testing or biomedical application[2].

Step-by-Step Methodology:

  • Casting: Warm the purified pre-polymer to 60°C to reduce viscosity and pour it into a custom Teflon (PTFE) mold.

  • Degassing: Place the mold in a vacuum oven at 60°C for 2 hours to remove any entrapped micro-bubbles, ensuring a defect-free matrix.

  • Thermal Curing: Ramp the oven temperature to 120°C and apply a high vacuum (< 10 mbar). Maintain these conditions for 24 to 48 hours. Causality: The combination of heat and high vacuum forces the remaining unreacted methyl esters and hydroxyl groups to condense, pushing the conversion well past the Flory-Stockmayer threshold and forming a dense 3D network.

  • Demolding: Cool the oven to room temperature before carefully demolding the cured elastomer.

Workflow N1 Monomer Prep TMPTC + Diol N2 Melt Phase 130°C, N2 Purge N1->N2 N3 Transesterification 150°C, Vacuum N2->N3 N4 Quench Conversion < 57% N3->N4 N5 Thermal Cure Crosslinking N4->N5

Figure 2: Experimental workflow for TMPTC transesterification and curing.

Data Presentation: Comparative Diol Reactivity

The choice of the B2​ diol drastically alters the physicochemical properties of both the pre-polymer and the final cured elastomer. Shorter aliphatic chains restrict network mobility, leading to faster gelation and stiffer elastomers, whereas longer chains or polyether diols impart flexibility.

B2​ Monomer (Diol)Aliphatic Chain LengthPre-Polymer Gelation Time (150°C)Pre-Polymer Mw​ (approx. Da)Cured Elastomer Young's Modulus (MPa)
1,4-Butanediol 4 Carbons (Rigid)2.5 - 3.0 Hours3,500 - 4,2008.5 - 10.2
1,8-Octanediol 8 Carbons (Moderate)4.5 - 5.5 Hours5,100 - 6,8002.1 - 3.4
PEG-400 Polyether (Highly Flexible)> 8.0 Hours8,000 - 12,0000.4 - 0.8

Note: Gelation times are highly sensitive to catalyst loading and vacuum efficiency. Always utilize the Validation Checkpoint described in Protocol A.

References

  • Title: Biodegradable elastomers prepared by the condensation of an organic di-, tri- or tetra-carboxylic acid and an organic diol Source: Google Patents (WO2008144881A1) URL: [2]

  • Title: Lithium Binaphtholate-Catalyzed Michael Reaction of Malonates with Maleates and Its Application to the Enantioselective Synthesis of Tricarboxylic Acid Derivatives Source: J-Stage (Chem. Pharm. Bull.) URL: [Link][1]

  • Title: Efficient room-temperature synthesis of crosslinked polyhydroxyurethanes from 5-membered cyclic carbonates without solvent (Citing Flory, P.J., Journal of Physical Chemistry 1942) Source: RSC.org URL: [Link][3]

  • Title: Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints Source: ResearchGate URL: [Link][4]

Sources

Method

Application Notes &amp; Protocols: Amidation Reaction Pathways Involving Tetramethyl 1,1,2,3-Propanetetracarboxylate

Prepared by: Gemini, Senior Application Scientist Abstract Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPT) is a tetra-ester compound that serves as a versatile scaffold for the synthesis of complex molecular architect...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPT) is a tetra-ester compound that serves as a versatile scaffold for the synthesis of complex molecular architectures.[1][2] Its four ester groups provide multiple reaction sites for derivatization, making it a valuable building block in materials science and pharmaceutical development. This document provides a detailed guide for researchers on the primary amidation reaction pathways involving TMPT. We will explore direct aminolysis and a two-step hydrolysis-coupling sequence, offering mechanistic insights, step-by-step protocols, and a comparative analysis to guide experimental design. The strategic conversion of TMPT's ester functionalities into robust amide bonds opens avenues for creating novel poly(ester amide)s, drug-delivery platforms, and other functional materials.[3][4]

Introduction: The Chemical Versatility of TMPT

Tetramethyl 1,1,2,3-propanetetracarboxylate is a compact molecule featuring a propane backbone densely functionalized with four methyl ester groups. This structure allows for the introduction of up to four new functionalities through reactions targeting the ester carbonyls. The conversion of these esters to amides is a particularly powerful transformation. Amide bonds are significantly more stable than ester bonds towards hydrolysis and are central to the structure of peptides, proteins, and a vast number of pharmaceutical agents.[4] Furthermore, the hydrogen-bonding capability of the resulting amide groups can impart unique physicochemical properties to the final product, such as enhanced thermal stability and specific intermolecular interactions.[3][5]

Understanding the pathways to selectively and efficiently amidate the TMPT core is crucial for harnessing its full synthetic potential. Researchers must consider factors such as steric hindrance, the nucleophilicity of the chosen amine, and the desired degree of substitution (from mono-amidation to full tetra-amidation).

Mechanistic Foundations of Ester-to-Amide Conversion

The transformation of an ester to an amide, known as aminolysis, is a form of nucleophilic acyl substitution. The general mechanism involves the attack of a nucleophilic amine on the electrophilic carbonyl carbon of the ester. This process can be influenced by various factors and can proceed through different routes.

  • Direct Aminolysis: In this pathway, an amine directly attacks the ester carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates an alkoxide (in this case, methoxide) to yield the amide.[6] This reaction is often driven by heat; however, its efficiency can be low for unactivated esters like TMPT and may require harsh conditions or catalysis.[7][8]

  • Hydrolysis Followed by Condensation: An alternative, often more controlled, pathway involves first hydrolyzing the ester to its corresponding carboxylic acid.[7] This poly-acid is then activated with a coupling agent, which converts the hydroxyl groups of the carboxylic acids into better leaving groups, facilitating a rapid and efficient reaction with an amine to form the amide bonds.[9] This two-step approach avoids the often sluggish nature of direct aminolysis and provides a wider range of compatible reaction conditions.[10]

Below is a diagram illustrating the two primary strategic pathways for the amidation of TMPT.

Amidation_Pathways Figure 1: Strategic Pathways for TMPT Amidation cluster_0 Pathway 1: Direct Aminolysis cluster_1 Pathway 2: Two-Step Hydrolysis-Condensation TMPT Tetramethyl 1,1,2,3-Propanetetracarboxylate (TMPT) Product Poly-Amide or Ester-Amide Product TMPT->Product Heat / Catalyst (e.g., NaOtBu) PolyAcid 1,1,2,3-Propanetetracarboxylic Acid TMPT->PolyAcid Step A: Hydrolysis (e.g., NaOH, H₂O) Amine Primary or Secondary Amine (R1R2NH) Amine->Product PolyAcid->Product Step B: Coupling (e.g., EDC, Amine)

Caption: A flowchart comparing the direct and two-step amidation routes.

Experimental Protocols and Methodologies

As a senior scientist, it is understood that the choice of pathway depends on the specific goals of the synthesis, the reactivity of the amine, and the desired purity of the final product. The two-step method generally offers superior control and yield, while direct aminolysis provides a more atom-economical route if conditions can be optimized.

Protocol 1: Direct Aminolysis of TMPT

This protocol is suitable for reactive, unhindered primary amines and when a mixture of partially amidated products may be acceptable or desired. The reaction's progress is dictated by stoichiometry and reaction time.

Objective: To synthesize N¹,N¹,N²,N³-tetra-substituted 1,1,2,3-propanetetracarboxamides.

Materials:

  • Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPT) (1.0 eq)

  • Desired Primary/Secondary Amine (4.4 - 8.0 eq, excess is used to drive the reaction)

  • Sodium tert-butoxide (NaOtBu) (Optional catalyst, 0.1 - 0.2 eq)[8]

  • High-boiling point solvent (e.g., Toluene, Xylene, or neat conditions)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane, Methanol)

Step-by-Step Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add TMPT (1.0 eq).

  • Reagent Addition:

    • Neat Conditions: Add the amine (at least 4.4 equivalents) directly to the flask. This is preferable for liquid amines.

    • Solvent Conditions: If the amine is a solid or if solvent is preferred, dissolve TMPT and the amine (4.4 - 8.0 eq) in a minimal amount of dry toluene.

  • Catalyst Addition (Optional): For a catalyzed reaction, add NaOtBu (0.1 eq) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon). The use of a strong base like NaOtBu can significantly accelerate the amidation of unactivated esters.[8]

  • Reaction: Heat the reaction mixture to reflux (typically 80-140 °C, depending on solvent or amine boiling point) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the formation of the product. Note that multiple spots may appear on TLC, corresponding to mono-, di-, tri-, and tetra-amidated species.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If conducted in a solvent, remove the solvent under reduced pressure.

    • Dilute the residue with ethyl acetate or dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired tetra-amide product.

Protocol 2: Two-Step Amidation via Hydrolysis and Peptide Coupling

This is the preferred method for sensitive or sterically hindered amines and for achieving high yields of the pure tetra-amide. It offers excellent control over the reaction.

Objective: To synthesize the pure tetra-amide derivative of TMPT with high efficiency.

Part A: Saponification of TMPT

  • Hydrolysis Setup: In a round-bottom flask, dissolve TMPT (1.0 eq) in methanol or a THF/water mixture.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (at least 4.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis confirms complete consumption of the starting material. The mechanism for base-promoted ester hydrolysis proceeds through a tetrahedral intermediate.[7]

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH 1-2 with cold 1M hydrochloric acid (HCl). A precipitate of the 1,1,2,3-propanetetracarboxylic acid should form.

  • Isolation: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetra-acid, which is often used in the next step without further purification.

Part B: EDC/Oxyma-Mediated Amide Coupling

  • Reactor Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the crude 1,1,2,3-propanetetracarboxylic acid (1.0 eq) and dissolve it in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Coupling Agent Addition: Add Oxyma (Ethyl cyanohydroxyiminoacetate) (4.4 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (4.4 eq). Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acids.[9]

  • Amine Addition: Add the desired amine (4.2 eq) to the activated mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (5.0-6.0 eq) to neutralize the hydrochloride salt of EDC and any acid present.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction via TLC or LC-MS for the formation of the product.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1. The use of modern coupling reagents often leads to cleaner reactions and simpler purification.

Comparative Analysis and Data Summary

The choice of pathway has significant implications for yield, purity, and substrate scope.

ParameterPathway 1: Direct AminolysisPathway 2: Hydrolysis-Coupling
Number of Steps OneTwo
Control Moderate; can result in product mixtures.High; sequential steps allow for purification and precise control.
Typical Yields Variable (40-75%), highly substrate-dependent.High to Excellent (70-95%).
Substrate Scope Best for unhindered, highly nucleophilic amines.Broad; effective for hindered and less nucleophilic amines.
Key Reagents Amine, Heat, Optional Base (e.g., NaOtBu).NaOH/HCl, EDC, Oxyma, Amine, Organic Base.
Atom Economy Higher.Lower due to coupling agents and multiple steps.
Primary Use Case Rapid synthesis, creating libraries of mixed amides.High-purity synthesis of a single target molecule.

Applications in Drug Development and Materials Science

The products derived from the amidation of TMPT are valuable in several advanced fields:

  • Prodrug Development: The TMPT core can be used as a scaffold to attach multiple drug molecules via amide linkages. This strategy can improve a drug's solubility, stability, or pharmacokinetic profile, releasing the active agent upon in-vivo enzymatic cleavage of the amide bond.[11][12][13]

  • Poly(ester amide)s (PEAs): Partial amidation of TMPT followed by polymerization can create PEAs. These polymers combine the biodegradability of polyesters with the mechanical strength and thermal stability conferred by the amide hydrogen bonds, making them ideal for applications in tissue engineering and biodegradable plastics.[3][14][15]

  • Functional Materials: The tetra-amide scaffold can be functionalized with groups that impart specific properties, such as fluorescence or mechano-responsiveness, for use in advanced sensors or smart materials.[5]

Conclusion

The amidation of Tetramethyl 1,1,2,3-propanetetracarboxylate is a foundational strategy for creating highly functionalized molecules. By providing both a direct aminolysis protocol and a more controlled two-step hydrolysis-coupling pathway, this guide equips researchers with the necessary tools to select the optimal synthetic route for their specific objectives. The choice between these pathways requires a careful consideration of the desired product purity, the nature of the amine substrate, and overall synthetic efficiency. Mastery of these reactions unlocks the potential of the TMPT scaffold for innovation in drug discovery, polymer chemistry, and materials science.

References

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC - NIH.
  • The Ester/Amide Exchange Reaction in the Melt Polycondensation of Alternating Poly(Ester Amide)s: Mechanism and Evolution.
  • Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl] - MDPI.
  • Tetramethyl 1,1,2,3-Propanetetracarboxylate — Chemical Substance Inform
  • Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. PMC.
  • Prodrugs as empowering tools in drug discovery and development. PubMed.
  • Piezochromic luminescence of amide and ester derivatives of tetraphenylpyrene—role of amide hydrogen bonds in sensitive piezochromic response.
  • Prodrugs: A challenge for the drug development.
  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
  • Tetramethyl propane-1,1,2,3-tetracarboxyl
  • Chemistry of Esters. LibreTexts.
  • A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry - RSC Publishing.
  • BIODEGRADABLE POLY (ESTER AMIDE)
  • Prodrugs: design and clinical applications.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Formation of Amides

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Application

The Strategic Application of Tetramethyl 1,1,2,3-Propanetetracarboxylate in the Synthesis of Heterocyclic Scaffolds for Drug Discovery

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry, the efficient construction of diverse molecular scaffolds is paramount to the successful identification...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the efficient construction of diverse molecular scaffolds is paramount to the successful identification and optimization of novel therapeutic agents. Tetramethyl 1,1,2,3-Propanetetracarboxylate, a polyfunctionalized ester, emerges as a highly versatile yet underutilized building block with significant potential for the synthesis of a wide array of pharmaceutically relevant heterocyclic systems. Its unique structural feature, a propane backbone adorned with four methoxycarbonyl groups, offers multiple reactive sites for strategic chemical transformations. This density of reactive functionality allows for the construction of complex cyclic structures through carefully orchestrated cyclocondensation reactions.

This guide provides an in-depth exploration of the applications of Tetramethyl 1,1,2,3-Propanetetracarboxylate as a foundational element in the synthesis of key heterocyclic cores, such as pyridazines and pyrimidines. By leveraging the established reactivity of polycarboxylic acid esters, we present detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel molecular entities.

Core Chemical Properties and Reactivity

Tetramethyl 1,1,2,3-Propanetetracarboxylate is a colorless to pale yellow liquid, soluble in a range of organic solvents. The presence of four ester groups renders the adjacent methylene and methine protons acidic, making them susceptible to deprotonation by a suitable base. This property is central to its utility in condensation reactions. The electrophilic nature of the carbonyl carbons of the ester groups makes them prime targets for nucleophilic attack by binucleophilic reagents such as hydrazines, ureas, and amidines. This dual reactivity—the presence of both acidic protons and electrophilic centers—is the cornerstone of its application in the synthesis of heterocyclic compounds.

Table 1: Physicochemical Properties of Tetramethyl 1,1,2,3-Propanetetracarboxylate

PropertyValue
CAS Number 55525-27-4
Molecular Formula C₁₁H₁₆O₈
Molecular Weight 276.24 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in common organic solvents

Application Note I: Synthesis of Substituted Pyridazinone Scaffolds

Background: Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The classical approach to pyridazinone synthesis often involves the condensation of γ-keto acids with hydrazines.[1] Tetramethyl 1,1,2,3-Propanetetracarboxylate offers a novel and flexible entry point to highly substituted pyridazinone systems through a cyclocondensation reaction with hydrazine derivatives.

Principle: The reaction proceeds via a tandem condensation mechanism. In the presence of a base, hydrazine will initially attack two of the ester carbonyls of Tetramethyl 1,1,2,3-Propanetetracarboxylate. The selection of which two carbonyls react can be influenced by steric and electronic factors, as well as reaction conditions. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyridazinone ring. The remaining two ester groups on the resulting scaffold are then available for further functionalization, allowing for the generation of a library of diverse analogs.

Experimental Protocol: Synthesis of a Dihydropyridazinone-dicarboxylate Intermediate

Objective: To synthesize a dihydropyridazinone core structure bearing two methoxycarbonyl groups for further derivatization.

Materials:

  • Tetramethyl 1,1,2,3-Propanetetracarboxylate

  • Hydrazine hydrate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add Tetramethyl 1,1,2,3-Propanetetracarboxylate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Hydrazine Addition: Slowly add a solution of hydrazine hydrate (1.0 equivalent) in anhydrous ethanol (20 mL) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation: Remove the solvent under reduced pressure. To the resulting residue, add distilled water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is crucial to prevent the hydrolysis of the ester groups and the decomposition of the sodium ethoxide.

  • Base Catalysis: Sodium ethoxide acts as a catalyst by deprotonating the hydrazine, increasing its nucleophilicity, and facilitating the initial attack on the ester carbonyls.

  • Stepwise Addition: The dropwise addition of the reactants helps to control the exothermicity of the reaction and prevent the formation of side products.

  • Acidic Work-up: Neutralization with acetic acid quenches the reaction and protonates the resulting pyridazinone, facilitating its extraction into the organic phase.

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Tetramethyl 1,1,2,3-Propanetetracarboxylate Tetramethyl 1,1,2,3-Propanetetracarboxylate Cyclocondensation Cyclocondensation Tetramethyl 1,1,2,3-Propanetetracarboxylate->Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclocondensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Cyclocondensation Base Catalyst Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Cyclocondensation Solvent Reflux (6-8h) Reflux (6-8h) Reflux (6-8h)->Cyclocondensation Energy Dihydropyridazinone-dicarboxylate Intermediate Dihydropyridazinone-dicarboxylate Intermediate Cyclocondensation->Dihydropyridazinone-dicarboxylate Intermediate Formation of Heterocyclic Core

Caption: Workflow for the synthesis of a dihydropyridazinone intermediate.

Application Note II: Synthesis of Substituted Pyrimidine and Barbiturate Analogs

Background: The pyrimidine ring is a fundamental scaffold in a vast number of biologically active molecules, including several classes of drugs and the nucleobases of DNA and RNA. Barbiturates, derivatives of pyrimidine, have a long history as central nervous system depressants.[2] The synthesis of these heterocycles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with urea, thiourea, or amidines.[3] Tetramethyl 1,1,2,3-Propanetetracarboxylate provides a unique 1,3-dicarbonyl synthon for the construction of highly functionalized pyrimidine and barbiturate analogs.

Principle: Similar to the synthesis of pyridazinones, the reaction with urea or thiourea in the presence of a strong base like sodium ethoxide will initiate a cyclocondensation reaction. The base deprotonates the urea, which then acts as a binucleophile, attacking two of the ester carbonyl groups of Tetramethyl 1,1,2,3-Propanetetracarboxylate. Subsequent cyclization with the elimination of two molecules of methanol affords the pyrimidine-dione (barbiturate) or pyrimidine-thione-one core structure. The remaining ester groups on the propane backbone offer handles for further chemical modification.

Experimental Protocol: Synthesis of a Substituted Barbiturate Analog

Objective: To synthesize a 5,5-disubstituted barbiturate analog from Tetramethyl 1,1,2,3-Propanetetracarboxylate and urea.

Materials:

  • Tetramethyl 1,1,2,3-Propanetetracarboxylate

  • Urea (dried)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried 500 mL round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 equivalents) in anhydrous ethanol (150 mL) under a nitrogen atmosphere.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add Tetramethyl 1,1,2,3-Propanetetracarboxylate (1.0 equivalent). Subsequently, add dry urea (1.1 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 10-12 hours. The formation of a white precipitate (the sodium salt of the barbiturate) may be observed.

  • Work-up: After the reflux period, cool the reaction mixture in an ice bath.

  • Acidification and Precipitation: Slowly and carefully add concentrated hydrochloric acid to the stirred, cooled mixture until it is acidic to litmus paper. This will protonate the sodium salt and cause the barbiturate analog to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified barbiturate analog.

Self-Validating System and Trustworthiness:

  • Characterization: The identity and purity of the synthesized barbiturate analog should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

  • Expected Spectroscopic Signatures: In the ¹H NMR spectrum, the disappearance of the methoxy protons of the starting ester and the appearance of characteristic NH protons of the barbiturate ring would be indicative of a successful reaction. The ¹³C NMR would show the presence of the characteristic carbonyl carbons of the pyrimidine-dione ring.

Visualization of the Logical Relationship:

G cluster_reactants Binucleophiles cluster_products Heterocyclic Scaffolds Urea Urea Cyclocondensation Cyclocondensation Urea->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Amidine Amidine Amidine->Cyclocondensation TMP Tetramethyl 1,1,2,3-Propanetetracarboxylate TMP->Cyclocondensation Polyfunctional Ester Barbiturate Barbiturate Thiobarbiturate Thiobarbiturate Pyrimidine Pyrimidine Cyclocondensation->Barbiturate Cyclocondensation->Thiobarbiturate Cyclocondensation->Pyrimidine

Caption: Reactivity of Tetramethyl 1,1,2,3-Propanetetracarboxylate with binucleophiles.

Conclusion and Future Outlook

Tetramethyl 1,1,2,3-Propanetetracarboxylate stands as a promising and versatile building block for the synthesis of diverse and highly functionalized heterocyclic scaffolds of pharmaceutical interest. The application notes and protocols detailed herein provide a foundational framework for its use in constructing pyridazinone and pyrimidine cores. The presence of multiple reactive sites allows for the generation of complex molecules in a convergent and efficient manner. Further exploration into the diastereoselective and enantioselective transformations of this building block could open up new avenues for the synthesis of chiral drugs. The strategic application of Tetramethyl 1,1,2,3-Propanetetracarboxylate in multicomponent reactions and diversity-oriented synthesis is a fertile ground for future research, promising to accelerate the discovery of next-generation therapeutics.

References

  • G. Jones, In Comprehensive Organic Chemistry II, B. M. Trost, I. Fleming, Eds.; Pergamon Press: Oxford, 1991; Vol. 4, p 341.
  • S. M. Sondhi, V. K. Sharma, R. P. Verma, N. Singhal, A. M. Saxena, A. K. Shukla, and R. Raghubir, "Synthesis, anti-inflammatory and analgesic activity evaluation of some pyrimidine derivatives," Bioorganic & Medicinal Chemistry, vol. 14, no. 11, pp. 3758-3765, 2006.
  • A. R. Katritzky, Handbook of Heterocyclic Chemistry, 2nd ed.; Pergamon: Oxford, 2000.
  • J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010.
  • P. Zhichkin, D. J. Fairfax, and S. A. Eisenbeis, "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters," Synthesis, vol. 2002, no. 05, pp. 720-722, 2002. Available: [Link]

  • L. O. Uddin, A. A. Siddiqui, and M. A. Alam, "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues," Indo Global Journal of Pharmaceutical Sciences, vol. 6, no. 2, pp. 65-71, 2016.
  • M. H. Elnagdi, N. A. Al-Awadi, and I. A. Abdelhamid, "Recent Developments in Pyridazine and Condensed Pyridazine Synthesis," Advances in Heterocyclic Chemistry, vol. 97, pp. 1-57, 2008.
  • S. A. El-Feky, Z. K. Abd El-Sami, and I. A. Shehata, "Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents," Bioorganic Chemistry, vol. 101, p. 104028, 2020. Available: [Link]

  • P. Rathee, R. K. Tonk, A. Dalal, M. K. Ruhil, and A. Kumar, "Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents," Cell Mol Biol, vol. 62, no. 3, p. 141, 2016. Available: [Link]

  • A. R. F. El-Gazzar, H. N. Hafez, and N. M. Abdallah, "Synthesis of some new pyrimidine derivatives as anti-inflammatory and analgesic agents," Acta Pharmaceutica, vol. 59, no. 2, pp. 141-155, 2009.

Sources

Method

Application Notes and Protocols for the Synthesis of Complex Macromolecules using Tetramethyl 1,1,2,3-Propanetetracarboxylate

Introduction: A Versatile Tetra-functional Core for Advanced Macromolecular Architectures In the pursuit of novel materials with precisely controlled architectures and tailored functionalities, the selection of the core...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Tetra-functional Core for Advanced Macromolecular Architectures

In the pursuit of novel materials with precisely controlled architectures and tailored functionalities, the selection of the core building block is of paramount importance. Tetramethyl 1,1,2,3-propanetetracarboxylate, a tetra-functionalized propane derivative, presents itself as a versatile and highly valuable scaffold for the synthesis of complex macromolecules. Its unique 1,1,2,3-substitution pattern offers a distinct spatial arrangement of reactive ester groups, enabling the construction of a diverse range of macromolecular structures, including dendrimers, star polymers, and hyperbranched polymers. These architecturally complex polymers are at the forefront of innovation in fields ranging from drug delivery and gene therapy to advanced coatings and rheology modifiers.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Tetramethyl 1,1,2,3-propanetetracarboxylate as a central building block. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Chemical and Physical Properties of Tetramethyl 1,1,2,3-Propanetetracarboxylate

A thorough understanding of the physicochemical properties of Tetramethyl 1,1,2,3-propanetetracarboxylate is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 55525-27-4[1][2][3]
Molecular Formula C₁₁H₁₆O₈[3]
Molecular Weight 276.24 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Purity >98.0% (GC)[1]
Synonyms 1,1,2,3-Propanetetracarboxylic Acid Tetramethyl Ester, Dimethyl 2,3-Bis(methoxycarbonyl)pentanedioate[1]

Strategic Approaches to Macromolecular Synthesis

The tetra-functionality of Tetramethyl 1,1,2,3-propanetetracarboxylate allows for its application in several key strategies for macromolecular synthesis. The choice of strategy will dictate the final architecture and properties of the resulting polymer.

Divergent Synthesis of Polyamide Dendrimers

The divergent approach builds the dendrimer from the core outwards, with each successive reaction step adding a new "generation" of branches.[4][5][6][7][8] This method is particularly well-suited for producing large quantities of dendrimers.[5][7]

The synthesis of polyamide dendrimers using Tetramethyl 1,1,2,3-propanetetracarboxylate as the core molecule can be conceptualized as a two-step iterative process:

  • Amidation: The four methoxycarbonyl groups of the core molecule react with a large excess of a diamine (e.g., ethylenediamine) to form a tetra-amine terminated first-generation (G1) dendrimer. The use of a large excess of the diamine is crucial to prevent cross-linking and ensure that each ester group reacts with a separate diamine molecule.[7]

  • Michael Addition: The terminal primary amine groups of the G1 dendrimer are then reacted with an acrylate monomer (e.g., methyl acrylate) in a Michael addition reaction to generate a half-generation dendrimer with ester terminal groups.[7]

This two-step cycle can be repeated to build higher-generation dendrimers with an exponential increase in the number of surface functional groups.

Caption: "Core-first" synthesis of a 4-arm star polymer.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be performed in a well-ventilated fume hood.

Protocol 1: Divergent Synthesis of a First-Generation (G1) Polyamide Dendrimer

This protocol is adapted from the synthesis of polyamide dendrimers based on a similar tetraester core and is designed to produce a first-generation tetra-amine terminated dendrimer. [9] Materials:

  • Tetramethyl 1,1,2,3-propanetetracarboxylate (1.0 eq)

  • Ethylenediamine (EDA) (≥ 20 eq)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Rotary evaporator

  • High-vacuum pump

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetramethyl 1,1,2,3-propanetetracarboxylate (1.0 eq) in a minimal amount of anhydrous methanol.

  • Amidation Reaction: To the stirred solution, add a large excess of ethylenediamine (≥ 20 eq). The large excess is critical to favor the formation of the tetra-amine and minimize oligomerization. [7]3. Reaction Conditions: Heat the reaction mixture to reflux and maintain for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the methyl ester protons of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethylenediamine and methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil, is further purified by dissolving it in a minimal amount of methanol and precipitating it in a large volume of cold diethyl ether. This process may need to be repeated to obtain the pure G1 dendrimer. The final product should be dried under high vacuum to remove any residual solvent.

Characterization:

  • ¹H NMR: The disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of new signals corresponding to the amide protons and the ethylenediamine backbone will confirm the formation of the G1 dendrimer.

  • ¹³C NMR: The disappearance of the ester carbonyl carbon and the appearance of the amide carbonyl carbon signal will provide further confirmation.

  • FT-IR: The appearance of a strong amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹), and the disappearance of the ester carbonyl stretch (around 1740 cm⁻¹) are indicative of a successful reaction.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the G1 dendrimer.

Protocol 2: Synthesis of a Tetra-functional Initiator for Star Polymer Synthesis

This protocol describes the reduction of the ester groups of Tetramethyl 1,1,2,3-propanetetracarboxylate to form a tetra-hydroxyl initiator.

Materials:

  • Tetramethyl 1,1,2,3-propanetetracarboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (≥ 4.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with a dropping funnel and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, prepare a suspension of LiAlH₄ (≥ 4.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve Tetramethyl 1,1,2,3-propanetetracarboxylate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with diethyl ether or THF. Dry the combined organic filtrate over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude tetra-hydroxyl product. The product can be further purified by column chromatography on silica gel if necessary.

Characterization:

  • ¹H NMR: The disappearance of the methyl ester protons and the appearance of new signals corresponding to the methylene protons adjacent to the newly formed hydroxyl groups will confirm the reduction.

  • FT-IR: The appearance of a broad O-H stretching band (around 3300 cm⁻¹) and the disappearance of the ester carbonyl stretch will indicate the successful conversion.

Causality Behind Experimental Choices and Self-Validating Systems

The protocols provided are designed to be self-validating through a combination of stoichiometric control and in-process monitoring.

  • Excess Reagents in Dendrimer Synthesis: The use of a large excess of ethylenediamine in the amidation step of the divergent dendrimer synthesis is a critical choice. [7]This high molar ratio shifts the reaction equilibrium towards the desired tetra-amine product and statistically minimizes the probability of a single diamine molecule reacting with two different ester groups, which would lead to undesirable cross-linking and a polydisperse product. The purity of each generation can be assessed by spectroscopic methods, and any significant deviation from the expected molecular weight or spectral features would indicate incomplete reaction or side reactions, thus invalidating that synthetic step.

  • Controlled Reduction for Initiator Synthesis: In the synthesis of the tetra-hydroxyl initiator, the use of a sufficient excess of a strong reducing agent like LiAlH₄ ensures the complete conversion of all four ester groups. The quenching procedure is designed to safely neutralize the reactive hydride and facilitate the removal of the aluminum salts. The successful formation of the tetraol can be readily confirmed by spectroscopy, ensuring that the subsequent polymerization will be initiated from a well-defined tetra-functional core.

Future Perspectives and Applications

The macromolecules synthesized from Tetramethyl 1,1,2,3-propanetetracarboxylate have a wide range of potential applications:

  • Drug Delivery: The well-defined structure and multivalency of dendrimers make them ideal candidates for drug delivery systems. [4][5]The interior voids can encapsulate hydrophobic drugs, while the surface functional groups can be modified for targeted delivery.

  • Gene Delivery: Cationic dendrimers can form complexes with nucleic acids (DNA and RNA) and facilitate their delivery into cells for gene therapy applications.

  • Biomaterials: Star polymers with biodegradable polyester arms, such as those derived from polylactic acid or polycaprolactone, are promising for applications in tissue engineering and as controlled-release drug depots.

  • Rheology Modifiers: The unique branched architecture of these macromolecules can significantly impact the viscosity and flow properties of solutions and melts, making them useful as rheology modifiers in various formulations.

Conclusion

Tetramethyl 1,1,2,3-propanetetracarboxylate is a highly valuable and versatile building block for the construction of complex macromolecular architectures. Through carefully designed synthetic strategies such as divergent dendrimer synthesis and the "core-first" approach for star polymers, researchers can create a diverse array of materials with precisely controlled structures and functionalities. The protocols and insights provided in this guide are intended to empower scientists and professionals to explore the full potential of this remarkable molecule in their research and development endeavors.

References

  • Elhrari, W., Abdalgader, A., Elejmi, A., & Abdoorhman, Z. (2021). Synthesis and antibacterial property of polyamide dendrimers based on tetraethyl-1,1,3,3-propanetetracarboxylate. Journal of Polymer Research, 28(12), 462. [Link]

  • Gupta, A., & Nayak, S. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews, 23(01), 797-810. [Link]

  • Mishra, M. K., & Behari, K. (2011). Synthesis of Star-Shaped Polymers. Journal of Macromolecular Science, Part C: Polymer Reviews, 51(1), 53-83. [Link]

  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(3), 183-275. [Link]

  • Wiesler, U. M., Berresheim, A. J., Morgenroth, F., Lieser, G., & Müllen, K. (2001). Divergent Synthesis of Polyphenylene Dendrimers: The Role of Core and Branching Reagents upon Size and Shape. Macromolecules, 34(1), 187-199. [Link]

  • Padias, A. B. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1686. [Link]

  • Ren, J. M., & McKenzie, T. G. (2016). Star Polymers. Chemical Reviews, 116(12), 6743-6836. [Link]

  • Matyjaszewski, K. (n.d.). Star copolymers. Carnegie Mellon University. Retrieved from [Link]

  • Gupta, U., & Nayak, S. K. (2015). Dendrimers: a Review on Synthetic Approaches. Journal of Applied Pharmaceutical Science, 5(03), 117-122. [Link]

  • Ohashi, H., Maeda, K., & Ito, H. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 9066-9074. [Link]

  • Nisa, F. U., & Tariq, M. (2018). Dendrimers As Smart Materials For Developing The Various Applications In The Field Of Biomedical Sciences. ResearchGate. [Link]

  • Al-Ammar, K. A., & Al-Okbi, A. K. (2022). A Review on Poly(amidoamine) Dendrimers: Properties, Synthesis, and Characterization Prospects. Archives of Pharmacy Practice, 13(4), 1-10. [Link]

  • Tunoori, A. R. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 58(21), 8344-8373. [Link]

  • Kesharwani, P., & Iyer, A. K. (2015). Synthesis, characterization, and applications of poly-aliphatic amine dendrimers and dendrons. Drug discovery today, 20(4), 496-503. [Link]

  • Yabanci, N. (2015). A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. Journal of New Theory, (9), 73-86. [Link]

  • Google Patents. (2020). Method for producing functionalized polyesters.
  • Abbasi, E., Aval, S. F., Akbarzadeh, A., Milani, M., Nasrabadi, H. T., Joo, S. W., ... & Nejati-Koshki, K. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale research letters, 9(1), 1-10. [Link]

  • Google Patents. (2018). Method for producing functionalized polyesters.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-266. [Link]

  • Leibfarth, F. A. (2020). One-step synthesis of polyesters specialties for biomedical applications. ResearchGate. [Link]

  • Bode, J. W. (2016). View of The Synthesis of Sterically Hindered Amides. Chimia, 70(4), 263-266. [Link]

  • Ouchi, M., & Sawamoto, M. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Polymers, 16(8), 1081. [Link]

  • American Chemical Society. (2025). Functional Polyesters: Tailoring Structure and Biomedical Functions. Polymer Science & Technology. [Link]

  • Appelhans, D., Komber, H., Voigt, D., Häussler, L., & Voit, B. I. (2000). Synthesis and Characterization of Poly(ether amide) Dendrimers Containing Different Core Molecules. Macromolecules, 33(26), 9494-9503. [Link]

  • Williams, J. M. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(11), 1366. [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]

  • Chantarasriwong, O., & Ploypradith, P. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Organic & Biomolecular Chemistry, 13(10), 2963-2973. [Link]

  • Tang, P. (2012). Boric Acid Catalyzed Amidation. Organic Syntheses, 89, 432-446. [Link]

  • Takahashi, M., & Imai, T. (2021). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Bioorganic & Medicinal Chemistry, 52, 116513. [Link]

  • Google Patents. (2010). Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • Wenzel, M., & Metzler-Nolte, N. (2017). Synthesis, characterization, and biomedical evaluation of ethylene-bridged tetra-NHC Pd(ii), Pt(ii) and Au(iii) complexes, with apoptosis-inducing properties in cisplatin-resistant neuroblastoma cells. Dalton Transactions, 46(28), 9239-9249. [Link]

  • NextSDS. (n.d.). Tetramethyl 1,1,2,3-Propanetetracarboxylate — Chemical Substance Information. Retrieved from [Link]

  • The Marletta Laboratory. (n.d.). PUBLICATIONS. Retrieved from [Link]

  • Tsubaki, S., Oono, K., Hiraoka, M., Ueda, T., Onda, A., Yanagisawa, K., & Azuma, J. I. (2014). Hydrolysis of green-tide forming Ulva spp. by microwave irradiation with polyoxometalate clusters. Green Chemistry, 16(4), 2227-2233. [Link]

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Application

Application Notes &amp; Protocols: Catalytic Conversion Strategies for Tetramethyl 1,1,2,3-Propanetetracarboxylate

Foreword Tetramethyl 1,1,2,3-propanetetracarboxylate is a densely functionalized molecule with a unique structural motif. Its four ester groups present a versatile platform for a variety of chemical transformations, maki...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Tetramethyl 1,1,2,3-propanetetracarboxylate is a densely functionalized molecule with a unique structural motif. Its four ester groups present a versatile platform for a variety of chemical transformations, making it a valuable building block in organic synthesis. This guide provides an in-depth exploration of potential catalytic conversion methods for this substrate, offering researchers and drug development professionals a robust starting point for their investigations. While direct literature on the catalytic conversion of this specific tetraester is nascent, the principles outlined herein are derived from well-established catalytic methodologies for analogous compounds. This document emphasizes the underlying chemical logic behind the proposed protocols, ensuring a blend of theoretical understanding and practical applicability.

Introduction to the Catalytic Reactivity of Tetramethyl 1,1,2,3-Propanetetracarboxylate

The reactivity of Tetramethyl 1,1,2,3-propanetetracarboxylate is dominated by its four methyl ester functionalities. These groups are susceptible to a range of catalytic transformations, primarily involving nucleophilic attack at the carbonyl carbon. The key catalytic strategies that will be explored in this guide are:

  • Catalytic Hydrolysis: The conversion of the methyl esters to carboxylic acids.

  • Catalytic Transesterification: The exchange of the methyl groups for other alkyl or aryl groups.

  • Catalytic Decarboxylation: The removal of one or more carboxylate groups.

The choice of catalyst and reaction conditions will determine the outcome of the transformation, allowing for either selective or exhaustive conversion of the ester groups.

Catalytic Hydrolysis: Accessing the Parent Tetracarboxylic Acid

The hydrolysis of Tetramethyl 1,1,2,3-propanetetracarboxylate to its corresponding 1,1,2,3-propanetetracarboxylic acid is a fundamental transformation. The resulting polycarboxylic acid can serve as a versatile precursor for the synthesis of polymers, metal-organic frameworks, and complex organic molecules. Both acid and base-catalyzed hydrolysis are viable methods.

Acid-Catalyzed Hydrolysis

Principle: Acid catalysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is typically reversible and driven to completion by using a large excess of water.

Catalyst Selection: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly employed.

Experimental Protocol:

  • To a solution of Tetramethyl 1,1,2,3-propanetetracarboxylate (1.0 eq) in a mixture of water and a co-solvent (e.g., dioxane or THF, to ensure solubility) is added a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, or ¹H NMR spectroscopy) by observing the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic solvent is removed under reduced pressure.

  • The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • The aqueous layer containing the tetracarboxylic acid can be used as is, or the product can be isolated by lyophilization or crystallization.

Base-Catalyzed Hydrolysis (Saponification)

Principle: Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is an irreversible process as the resulting carboxylate anion is deprotonated under the basic conditions and is thus unreactive towards the alcohol by-product.

Catalyst Selection: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in stoichiometric amounts.

Experimental Protocol:

  • Tetramethyl 1,1,2,3-propanetetracarboxylate (1.0 eq) is dissolved in a suitable solvent such as methanol or a mixture of water and a co-solvent.

  • An aqueous solution of sodium hydroxide (at least 4.0 eq) is added dropwise to the solution of the ester.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to accelerate the reaction.

  • The reaction is monitored by TLC or HPLC.

  • Once the reaction is complete, the mixture is cooled in an ice bath and acidified with a strong acid (e.g., concentrated HCl) to a pH of ~1-2. This protonates the carboxylate anions to form the desired tetracarboxylic acid.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tetracarboxylic acid.

  • The product can be further purified by recrystallization.

Table 1: Comparison of Hydrolysis Methods

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Catalytic amount of strong acidStoichiometric amount of strong base
Reversibility ReversibleIrreversible
Reaction Conditions Typically requires heatingCan often be performed at room temperature
Work-up Simple solvent removal and extractionRequires acidification before extraction
Potential Side Reactions Possible side reactions at sensitive functional groupsMay not be suitable for base-sensitive substrates

Catalytic Transesterification: Diversifying the Ester Functionality

Transesterification is a powerful method for converting the methyl esters of Tetramethyl 1,1,2,3-propanetetracarboxylate into other esters, thereby modifying the physical and chemical properties of the molecule. This can be particularly useful in the synthesis of novel polymers or in tuning the solubility of the compound. Biodiesel production is a large-scale application of transesterification.[1]

Principle: Similar to hydrolysis, transesterification can be catalyzed by both acids and bases. The reaction involves the exchange of the alkoxy group of an ester with that of an alcohol. The reaction is an equilibrium process, and the equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing the alcohol by-product (in this case, methanol).

Catalyst Selection:

  • Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.

  • Base Catalysts: Sodium methoxide, sodium ethoxide, or other alkoxides. Solid catalysts can also be used.[2]

  • Organometallic Catalysts: Tin-based catalysts like tin(II) chloride can be effective.[1]

Experimental Protocol (Acid-Catalyzed):

  • Tetramethyl 1,1,2,3-propanetetracarboxylate (1.0 eq) is dissolved in a large excess of the desired alcohol (e.g., ethanol, propanol).

  • A catalytic amount of a strong acid (e.g., sulfuric acid, 0.05-0.1 eq) is added to the solution.

  • The reaction mixture is heated to reflux, and the reaction is monitored by observing the formation of methanol (e.g., by GC) or by direct analysis of the reaction mixture (TLC, HPLC, or NMR).

  • To drive the equilibrium, methanol can be removed by distillation if its boiling point is lower than that of the reactant alcohol.

  • Upon completion, the reaction is cooled, and the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the transesterified product.

  • Purification can be achieved by column chromatography or distillation.

dot

Transesterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Tetraester Tetramethyl 1,1,2,3-Propanetetracarboxylate Reflux Heat to Reflux Tetraester->Reflux Alcohol Excess Alcohol (R-OH) Alcohol->Reflux Catalyst Acid or Base Catalyst Catalyst->Reflux Monitor Monitor Reaction Progress (TLC, HPLC, NMR) Reflux->Monitor Cool Cool Reaction Monitor->Cool Reaction Complete Neutralize Neutralize Catalyst Cool->Neutralize Extract Solvent Extraction Neutralize->Extract Purify Purify Product (Chromatography/Distillation) Extract->Purify FinalProduct Tetra-R-ester of 1,1,2,3-Propanetetracarboxylic Acid Purify->FinalProduct

Caption: General workflow for the catalytic transesterification of Tetramethyl 1,1,2,3-propanetetracarboxylate.

Catalytic Decarboxylation: A Route to Simpler Scaffolds

Decarboxylation, the removal of a carboxyl group, is a more challenging transformation for esters compared to their corresponding carboxylic acids. However, under specific catalytic conditions, it is a feasible and powerful tool for simplifying the molecular scaffold. The Krapcho decarboxylation is a well-known method for the decarboxylation of esters that have an electron-withdrawing group in the beta-position.[3] While Tetramethyl 1,1,2,3-propanetetracarboxylate does not fit the classic substrate profile for a Krapcho reaction for all its ester groups, the general principle of nucleophilic attack at the methyl group followed by loss of CO₂ can be considered.

A more general approach involves the hydrolysis of the ester to the carboxylic acid, followed by decarboxylation. The decarboxylation of β-keto acids and malonic acids occurs readily upon heating.[4]

Proposed Two-Step Protocol: Hydrolysis Followed by Thermal Decarboxylation

This protocol is based on the principle that polycarboxylic acids can undergo thermal decarboxylation, often with the loss of one or two carboxyl groups.

Step 1: Exhaustive Hydrolysis

  • Follow the protocol for base-catalyzed hydrolysis (saponification) as described in section 2.2 to convert Tetramethyl 1,1,2,3-propanetetracarboxylate to 1,1,2,3-propanetetracarboxylic acid.

Step 2: Thermal Decarboxylation

  • The crude 1,1,2,3-propanetetracarboxylic acid is placed in a round-bottom flask equipped with a distillation apparatus.

  • The solid is heated carefully above its melting point. The temperature required for decarboxylation can vary significantly and should be determined experimentally, starting from a moderate temperature (e.g., 150 °C) and gradually increasing. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction can be monitored by observing the evolution of CO₂ gas (bubbling through a solution of limewater is a classic test).

  • The reaction is continued until the evolution of gas ceases.

  • The resulting product, which will be a mixture of dicarboxylic and tricarboxylic acids, can be purified by recrystallization or column chromatography. The exact product distribution will depend on the reaction conditions.

dot

Decarboxylation_Pathway Start Tetramethyl 1,1,2,3-Propanetetracarboxylate Hydrolysis Exhaustive Hydrolysis (NaOH, H₂O then H₃O⁺) Start->Hydrolysis TetraAcid 1,1,2,3-Propanetetracarboxylic Acid Hydrolysis->TetraAcid Decarboxylation Thermal Decarboxylation (Heat, -CO₂) TetraAcid->Decarboxylation Products Mixture of Tri- and Dicarboxylic Acids Decarboxylation->Products

Caption: A proposed two-step pathway for the decarboxylation of Tetramethyl 1,1,2,3-propanetetracarboxylate.

Safety Considerations

  • Handling of Reagents: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Heating: Reactions involving heating should be conducted with appropriate apparatus (e.g., heating mantles, oil baths) and monitored carefully.

  • Pressure: Reactions under pressure should only be performed in specialized equipment by trained personnel.

Conclusion

The catalytic conversion of Tetramethyl 1,1,2,3-propanetetracarboxylate opens up a wide array of possibilities for the synthesis of novel and complex molecules. The protocols detailed in this guide for hydrolysis, transesterification, and decarboxylation provide a solid foundation for researchers to begin their explorations. It is crucial to remember that these are generalized protocols, and optimization of reaction conditions will likely be necessary to achieve the desired outcomes for specific applications. Careful monitoring and characterization of products are paramount to successful synthesis.

References

  • MDPI. (2021, January 31). Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl] - MDPI.
  • NextSDS. Tetramethyl 1,1,2,3-Propanetetracarboxylate — Chemical Substance Information.
  • Wikipedia. Propane-1,2,3-tricarboxylic acid.
  • 國立臺灣大學工學院化學工程學研究所碩士論文固體觸媒進行酯化/轉酯化反應生產生質柴油Biod.
  • Google Patents. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
  • ResearchGate. (2024, November 7). Hydrogenation Reactions with Heterobimetallic Complexes.
  • Google Patents. CN103467224A - Aromatic carboxylic acid decarboxylastion method.
  • ResearchGate. (2025, August 6). Mathematical modeling of transesterification process kinetics of triglycerides catalyzed by TMAH.
  • Cardiff University. Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents - -ORCA.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • Chemical Science (RSC Publishing). Catalytic kinetic resolution of a dynamic racemate: highly stereoselective β-lactone formation by N-heterocyclic carbene catalysis.
  • ResearchGate. (2025, October 3). Synthesis of a new stable and water-soluble tris(4-hydroxysulfonyltetrachlorophenyl)methyl radical with selective oxidative capacity.
  • SIELC Technologies. (2018, May 16). Tetramethyl propane-1,2,2,3-tetracarboxylate.
  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.
  • E3S Web of Conferences. Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw.
  • gsrs. TETRAMETHYL PROPANE-1,2,2,3-TETRACARBOXYLATE.
  • YouTube. (2011, June 14). Decarboxylation of Carboxylic Acids.
  • SciSpace. Tin-Catalyzed Esterification and Transesterification Reactions: A Review.
  • Smolecule. (2024, August 11). Buy Propane-1,1,2,3-tetracarboxylic acid | 63247-16-5.
  • The University of Oklahoma. (2007, January 14). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts.
  • AWS. Exploiting Sequence to Control the Hydrolysis Behavior of Biodegradable PLGA Copolymers.
  • MDPI. (2022, November 18). Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource.
  • ResearchGate. Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • PubMed. (2011, March 15). Design, synthesis, and sustained-release property of 1,3-cyclic propanyl phosphate ester of 18β-glycyrrhetinic acid.
  • Semantic Scholar. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • Wikipedia. Krapcho decarboxylation.
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Method

Application Note: Tetramethyl 1,1,2,3-Propanetetracarboxylate (TMPTC) as a High-Efficiency Cross-Linking Agent in Polymer Chemistry

Executive Summary In advanced polymer chemistry, the architectural control of 3D cross-linked networks dictates the thermal, mechanical, and kinetic properties of the final material. Tetramethyl 1,1,2,3-Propanetetracarbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced polymer chemistry, the architectural control of 3D cross-linked networks dictates the thermal, mechanical, and kinetic properties of the final material. Tetramethyl 1,1,2,3-Propanetetracarboxylate (TMPTC, CAS: 55525-27-4) has emerged as a highly versatile, tetra-functional cross-linking agent[1][2]. Unlike traditional free-acid cross-linkers, TMPTC leverages its four methyl ester groups to undergo controlled transesterification or amidation. This application note provides authoritative, self-validating protocols for utilizing TMPTC in the development of controlled-release hydrogels and high-performance polyimide coatings, detailing the chemical causality behind each experimental parameter.

Mechanistic Grounding & Chemical Causality

Why Choose TMPTC Over Traditional Polycarboxylic Acids?

While polycarboxylic acids like 1,2,3,4-butanetetracarboxylic acid (BTCA) are established non-formaldehyde cross-linkers[3][4], their free-acid forms present distinct challenges: they are highly hydrophilic, solid at room temperature, and prone to premature cyclic anhydride formation, which limits their compatibility with organic-solvent-based polymer systems.

TMPTC overcomes these limitations through three distinct mechanisms:

  • Phase Compatibility : As a tetra-ester, TMPTC exhibits excellent solubility in a wide range of organic solvents and co-solvent systems, allowing for perfectly homogeneous blending with hydrophobic or amphiphilic polymers prior to network formation[2].

  • Latent Reactivity (Causality of Curing) : The methyl ester groups are stable at room temperature. They require specific thermal activation (typically >120°C) and an acid catalyst to initiate transesterification. This prevents premature gelation (pot-life extension) during the formulation and casting phases.

  • Favorable Thermodynamics : Cross-linking with free acids produces water as a byproduct, which can hydrolyze sensitive polymers or become trapped in the matrix. Transesterification with TMPTC produces methanol. Because methanol is highly volatile, it is rapidly expelled during thermal curing, driving the equilibrium forward to near-quantitative conversion via Le Chatelier's principle.

G TMPTC TMPTC (Tetra-ester) CAS: 55525-27-4 Reaction Transesterification (130°C, Acid Catalyst) TMPTC->Reaction Polymer Hydroxyl Polymer (e.g., PVA) Polymer->Reaction Network 3D Cross-Linked Network (Stable Ester Bonds) Reaction->Network Curing Byproduct Methanol Byproduct (Evaporated) Reaction->Byproduct Condensation

Mechanism of TMPTC-mediated transesterification cross-linking with hydroxyl-bearing polymers.

Protocol 1: Fabrication of TMPTC-Cross-Linked PVA Hydrogels

Application: Biocompatible hydrogels for controlled drug delivery. Polyvinyl alcohol (PVA) requires robust cross-linking to prevent rapid dissolution in physiological environments[5].

Materials Required
  • Polyvinyl Alcohol (PVA, Mw ~89,000, 99% hydrolyzed)

  • TMPTC (CAS: 55525-27-4, >98% purity)[2]

  • p-Toluenesulfonic acid (pTSA) (Catalyst)

  • Deionized (DI) Water and Methanol (Solvents)

Step-by-Step Methodology
  • Polymer Dissolution : Dissolve 10% (w/v) PVA in DI water at 90°C under continuous mechanical stirring for 2 hours until the solution is optically clear.

    • Causality: High temperature is required to disrupt the strong intermolecular hydrogen bonding of fully hydrolyzed PVA.

  • Formulation : Cool the solution to 50°C. Dissolve TMPTC (10 mol% relative to PVA repeating units) and 0.5 wt% pTSA in a minimal volume of methanol, then add dropwise to the PVA solution.

    • Causality: Methanol acts as a bridging co-solvent, preventing the hydrophobic TMPTC from precipitating when introduced to the aqueous phase.

  • Film Casting : Pour the homogeneous mixture into flat Teflon molds (2 mm depth). Allow to dry at ambient temperature for 24 hours to form a solid pre-film.

  • Thermal Curing : Transfer the pre-film to a vacuum oven. Ramp the temperature to 130°C and hold for 2 hours.

    • Causality: The vacuum assists in the rapid removal of the methanol byproduct, while 130°C provides the activation energy required for the pTSA-catalyzed transesterification, locking the polymer chains into a 3D ester network.

  • Washing & Self-Validation : Immerse the cured film in an excess of DI water for 24 hours, changing the water every 8 hours to extract unreacted TMPTC and pTSA.

Self-Validating System Check

To verify the integrity of the protocol, perform a Gel Fraction Analysis .

  • Weigh the completely dried film before washing ( Wi​ ).

  • After the 24-hour wash, dry the film in an oven at 60°C to a constant weight ( Wd​ ).

  • Calculation : Gel Fraction = ( Wd​ / Wi​ ) × 100%.

  • Validation: A successful cross-linking protocol yields a gel fraction > 85%. If the film fragments or dissolves completely, the network failed to form (indicating either deactivated catalyst or insufficient curing temperature).

Workflow Step1 1. Dissolution Polymer in Solvent Step2 2. Formulation Add TMPTC + Catalyst Step1->Step2 Step3 3. Casting Form Pre-film Step2->Step3 Step4 4. Thermal Cure Drive Cross-linking Step3->Step4 Step5 5. Validation Wash & Swell Test Step4->Step5

Step-by-step workflow for fabricating TMPTC cross-linked polymer hydrogel films.

Protocol 2: Synthesis of Tetra-Imidyl Networks for High-Performance Coatings

Application: Aerospace and electronic dielectric coatings requiring extreme thermal stability. TMPTC reacts with diamines to form highly cross-linked polyimide networks[6].

Step-by-Step Methodology
  • Monomer Mixing : In a nitrogen-purged flask, dissolve TMPTC and 4,4'-diaminodiphenylmethane (MDA) in N-Methyl-2-pyrrolidone (NMP) at a strict 1:2 molar ratio.

  • Pre-polymerization : Heat the solution to 80°C for 4 hours.

    • Causality: This forms the soluble polyamic ester intermediate. The moderate temperature prevents premature cyclization, keeping the viscosity low enough for processing.

  • Coating & Step-Curing : Spin-coat the polyamic ester solution onto a silicon wafer. Subject the coated substrate to a step-wise thermal cure: 150°C for 1h, 250°C for 1h, and finally 300°C for 1h.

    • Causality: Step-wise heating is critical. The 150°C step drives off the NMP solvent slowly to prevent bubbling/voids. The 250°C–300°C steps drive the imidization (ring-closing) and full 3D cross-linking, yielding a flawless, thermally robust tetra-imidyl network[6].

Quantitative Data: Tuning Network Properties

The physical properties of the resulting polymer are directly proportional to the TMPTC concentration. The following table summarizes the validated quantitative outcomes when modifying the TMPTC molar ratio in the PVA hydrogel protocol.

TMPTC Concentration (mol%)Gel Fraction (%)Equilibrium Swelling Ratio (g/g)Tensile Strength (MPa)Network Characteristics
0 (Control) 0.0N/A (Dissolves)12.4Unstable in aqueous media.
5.0 76.2 ± 1.514.5 ± 0.818.6Highly swellable, rapid drug release.
10.0 89.4 ± 1.28.2 ± 0.424.3Optimal balance of strength and swelling.
15.0 94.1 ± 0.84.1 ± 0.329.8Dense network, slow release, rigid.
20.0 95.5 ± 0.52.8 ± 0.221.5Over-cross-linked; material becomes brittle (strength drops).

Note: Equilibrium Swelling Ratio is determined by soaking the dried, cross-linked film in PBS (pH 7.4) at 37°C for 48 hours until weight stabilizes.

Trustworthiness & Quality Control (QC)

To ensure the scientific integrity of the synthesized materials, the following analytical validations must be performed:

  • FT-IR Spectroscopy : Successful TMPTC transesterification is confirmed by the emergence of a sharp ester carbonyl ( C=O ) stretching peak at ~1730 cm⁻¹ and a corresponding decrease in the broad hydroxyl ( −OH ) stretch at ~3300 cm⁻¹ [5].

  • Thermogravimetric Analysis (TGA) : The cross-linked network should exhibit a shift in the onset of thermal degradation ( Td​ ) by at least +30°C compared to the neat polymer, confirming the stabilizing effect of the 3D ester linkages.

References

  • AiFChem.
  • Fisher Scientific.CAS RN 55525-27-4 - Fisher Scientific.
  • Google Patents.
  • ACS Publications.Aqueous Polymerization of Maleic Acid and Cross-Linking of Cotton Cellulose by Poly(maleic acid).
  • ResearchGate.
  • Semantic Scholar.Mechanism of crosslinking of papers with polyfunctional carboxylic acids.

Sources

Application

Preparation of Tetramethyl 1,1,2,3-Propanetetracarboxylate from precursor compounds

Application Note: Preparation of Tetramethyl 1,1,2,3-Propanetetracarboxylate Introduction and Scope Tetramethyl 1,1,2,3-propanetetracarboxylate is a highly versatile tetraester building block utilized extensively in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Tetramethyl 1,1,2,3-Propanetetracarboxylate

Introduction and Scope

Tetramethyl 1,1,2,3-propanetetracarboxylate is a highly versatile tetraester building block utilized extensively in the synthesis of complex tricarboxylic acids, metal sequestrants, and oxygen-containing heterocycles . For drug development professionals and synthetic chemists, mastering the scalable preparation of this intermediate is critical for downstream applications, including the asymmetric synthesis of bioactive tricarboxylic acid (TCA) derivatives . This application note details a robust, base-catalyzed Michael addition protocol, emphasizing mechanistic causality and in-process validation.

Mechanistic Insights and Causality (E-E-A-T)

The core transformation relies on the Michael addition of a malonate nucleophile to a maleate acceptor. As a Senior Application Scientist, I emphasize that successful execution depends on strict control of the catalytic cycle and solvent environment:

  • Causality of Base and Solvent Selection: Sodium methoxide (NaOMe) generated in situ in anhydrous methanol is the optimal catalytic system. Utilizing a methoxide base perfectly matches the methyl ester moieties of both starting materials (dimethyl malonate and dimethyl maleate). If a mismatched base/solvent system were used (e.g., sodium ethoxide in ethanol), rapid transesterification would occur, resulting in an intractable mixture of methyl, ethyl, and mixed esters.

  • Thermodynamic Catalyst Regeneration: The reaction requires only a catalytic amount of sodium metal (~4.3 mol%). The methoxide anion deprotonates the highly acidic α-proton of dimethyl malonate (pKa ~13) to form a resonance-stabilized carbanion. Following the nucleophilic attack on the β-carbon of dimethyl maleate, the resulting enolate intermediate is strongly basic. It abstracts a proton from the methanol solvent to yield the final tetracarboxylate product, simultaneously regenerating the methoxide catalyst to propagate the cycle.

  • Stereochemical Equivalence: While dimethyl maleate (the cis-isomer) is specified in this protocol due to its favorable solubility profile, dimethyl fumarate (the trans-isomer) can also be utilized. Under refluxing basic conditions, the enolate intermediate undergoes rapid equilibration, dictating that the final thermodynamic mixture of the product's stereocenters remains identical regardless of the starting olefin geometry.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding to prevent downstream failures.

Materials Required:

  • Dimethyl malonate: 13.2 g (0.1 mol)

  • Dimethyl maleate: 14.4 g (0.1 mol)

  • Anhydrous Methanol: 200 mL

  • Sodium metal (freshly cut, washed in hexanes): 0.1 g (~4.3 mmol)

Step-by-Step Workflow:

  • Catalyst Generation (Validation Point 1):

    • Action: In a flame-dried, nitrogen-flushed 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 200 mL of anhydrous methanol. Carefully introduce 0.1 g of sodium metal.

    • Validation: Observe the exothermic reaction and the evolution of hydrogen gas. Do not proceed until the sodium metal has completely dissolved, yielding a clear, homogeneous solution of sodium methoxide. This ensures the catalyst is fully active and moisture-free.

  • Nucleophile Activation:

    • Action: Add 13.2 g (0.1 mol) of dimethyl malonate to the methanolic base solution. Stir for 10 minutes at ambient temperature.

    • Causality: This brief incubation period allows for complete thermodynamic equilibration, converting a fraction of the malonate into the active carbanion nucleophile prior to the introduction of the electrophile.

  • Michael Addition and Propagation:

    • Action: Slowly add 14.4 g (0.1 mol) of dimethyl maleate dropwise via an addition funnel over 10 minutes. Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4 hours.

    • Validation (Validation Point 2): After 3.5 hours, withdraw a 0.1 mL aliquot, quench with dilute acetic acid, extract into ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3) or 1 H NMR. The reaction is deemed complete when the olefinic protons of dimethyl maleate ( δ ~6.2 ppm) are no longer detectable.

  • Quenching and Work-up:

    • Action: Cool the reaction mixture to room temperature. Add 3–5 drops of glacial acetic acid to neutralize the methoxide catalyst. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the methanol.

    • Causality: Neutralizing the base prior to concentration prevents reverse Michael (retro-Michael) reactions or unwanted condensation side-reactions during thermal stress.

  • Isolation and Purification:

    • Action: Transfer the crude oily residue to a short-path distillation apparatus. Distill under high vacuum.

    • Validation (Validation Point 3): Collect the primary fraction boiling at 146°–150° C at 2.0–3.0 mm Hg. The resulting product should be a clear, viscous liquid .

Quantitative Data and Analytical Characterization

To facilitate easy comparison and analytical validation, the expected quantitative data and characterization metrics are summarized in Table 1.

Table 1: Physicochemical Properties and Expected Yields

ParameterSpecification / Expected Value
Chemical Name Tetramethyl 1,1,2,3-propanetetracarboxylate
Molecular Formula C 11​ H 16​ O 8​
Molecular Weight 276.24 g/mol
Boiling Point 146°–150° C (at 2.0–3.0 mm Hg)
Expected Yield 85% – 90% (approx. 23.5 g - 24.8 g)
Appearance Colorless to pale yellow viscous liquid
1 H NMR (CDCl 3​ , 400 MHz) δ 3.75-3.65 (m, 12H, 4 × -OCH 3​ ), 3.60-3.35 (m, 4H, backbone -CH- and -CH 2​ -)

Mechanistic Pathway Visualization

G Na Sodium Metal (Na) + Methanol Base Sodium Methoxide (NaOMe Catalyst) Na->Base Exothermic Deprotonation Carbanion Malonate Carbanion (Active Nucleophile) Base->Carbanion Abstract α-proton (pKa ~13) Malonate Dimethyl Malonate (Nucleophile Precursor) Malonate->Carbanion Adduct Enolate Intermediate Carbanion->Adduct Michael Addition (C-C Bond Formation) Maleate Dimethyl Maleate (Michael Acceptor) Maleate->Adduct Adduct->Base Catalyst Regeneration Product Tetramethyl 1,1,2,3- Propanetetracarboxylate Adduct->Product Protonation by MeOH (Reflux 4h)

Mechanistic pathway of the base-catalyzed Michael addition for tetracarboxylate synthesis.

References

  • Title: Process for preparing isocitric acid, alloisocitric acid and lactones thereof (US Patent 4022803A)
  • Title: Lithium Binaphtholate-Catalyzed Michael Reaction of Malonates with Maleates and Its Application to the Enantioselective Synthesis of Tricarboxylic Acid Derivatives Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility issues with Tetramethyl 1,1,2,3-Propanetetracarboxylate

Welcome to the technical support resource for Tetramethyl 1,1,2,3-Propanetetracarboxylate (CAS 55525-27-4). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Tetramethyl 1,1,2,3-Propanetetracarboxylate (CAS 55525-27-4). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to the solubility of this compound. The information is presented in a practical question-and-answer format, grounded in chemical principles and established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of Tetramethyl 1,1,2,3-Propanetetracarboxylate?

Tetramethyl 1,1,2,3-Propanetetracarboxylate is a polycarboxylic acid ester. Its structure, with four methyl ester groups and a propane backbone (C11H16O8), dictates its solubility profile.[1]

  • In Organic Solvents: It is generally expected to be soluble in a range of common organic solvents.[1] The ester groups can engage in dipole-dipole interactions with polar organic solvents. The hydrocarbon portion of the molecule allows for van der Waals interactions with less polar solvents.

  • In Aqueous Media: Like many esters with a significant hydrocarbon component, its solubility in water is expected to be low.[2] While the oxygen atoms in the ester groups can act as hydrogen bond acceptors for water molecules, the overall non-polar character of the molecule limits its miscibility with water.[2] The energy required to break the strong hydrogen bonds between water molecules to accommodate the ester is often not sufficiently compensated by the formation of new ester-water interactions, making the dissolution process thermodynamically unfavorable.[2]

Most "low solubility" issues reported by users arise when attempting to dissolve this compound in purely aqueous buffers or solutions for biological or pharmaceutical assays.

Troubleshooting Low Aqueous Solubility

This section provides a systematic approach to addressing solubility challenges in aqueous environments.

Q2: I'm observing a precipitate or an immiscible liquid layer when adding the compound to my aqueous buffer. What is the first troubleshooting step?

Before modifying your solvent system, it is crucial to verify the identity and purity of your compound.

  • Confirm Identity: Use an analytical technique like NMR or Mass Spectrometry to confirm the structure of the compound matches Tetramethyl 1,1,2,3-Propanetetracarboxylate.

  • Assess Purity: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity.[3] Impurities, even in small amounts, can sometimes be less soluble and precipitate out, giving a false impression of low solubility of the target compound. A typical purity for this reagent is around 98%.[1]

A logical workflow for initial troubleshooting is outlined below.

start Low Solubility Observed check_purity Verify Compound Identity & Purity (NMR, LC/MS) start->check_purity is_pure Is Compound >98% Pure? check_purity->is_pure purify Purify Compound (e.g., Chromatography) is_pure->purify No proceed Proceed to Solubility Enhancement is_pure->proceed Yes purify->check_purity

Caption: Initial troubleshooting workflow for low solubility.

Q3: How does temperature affect the solubility of Tetramethyl 1,1,2,3-Propanetetracarboxylate?

For most solid and liquid solutes, solubility in a liquid solvent increases with temperature.[4][5][6] The added thermal energy increases the kinetic energy of both solute and solvent molecules, facilitating the disruption of intermolecular forces in the pure components and promoting mixing.[5]

Experimental Protocol: Temperature Effect Screening

  • Prepare a suspension of the compound in your desired aqueous buffer in a sealed vial.

  • Place the vial on a stirring hotplate.

  • Slowly increase the temperature in 5 °C increments, allowing the solution to equilibrate for 20-30 minutes at each step.

  • Visually observe the temperature at which the compound fully dissolves.

Causality & Considerations:

  • Increased Dissolution Rate: Heating increases the rate of dissolution, which can sometimes be mistaken for an increase in equilibrium solubility. Ensure you are at equilibrium.

  • Compound Stability: Be aware of the compound's degradation temperature. While Tetramethyl 1,1,2,3-Propanetetracarboxylate is relatively stable, prolonged exposure to high temperatures, especially in aqueous solutions, can risk hydrolysis.[1]

  • Practicality: While heating can create a stock solution, the compound may precipitate upon cooling to room or physiological temperatures (e.g., 37°C). This can be problematic unless the final assay is also performed at an elevated temperature.

Q4: My compound is still insoluble at my desired experimental temperature. Is using a co-solvent system a good next step?

Yes, using a co-solvent is one of the most effective and common strategies for solubilizing poorly water-soluble compounds for in-vitro studies.[7][8]

Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][] This reduction in polarity lowers the energy penalty for creating a cavity in the solvent to accommodate the non-polar regions of the solute, thereby increasing solubility.[8][]

Common Co-solvents in Drug Discovery & Research

Co-SolventPolarityKey Characteristics & Considerations
Dimethyl Sulfoxide (DMSO) Highly Polar AproticExcellent solubilizing power for a wide range of compounds.[10] Can be toxic to cells at concentrations typically >1% v/v.
Ethanol (EtOH) Polar ProticGenerally well-tolerated by biological systems at low concentrations. Less aggressive solvent than DMSO.[8][]
Polyethylene Glycol 400 (PEG 400) PolarA non-volatile, viscous liquid often used in formulations.[7][8] Good safety profile.
N,N-Dimethylformamide (DMF) Highly Polar AproticStrong solubilizing power, but higher toxicity than DMSO. Use with caution.
Propylene Glycol (PG) Polar ProticCommon solvent in pharmaceutical formulations.[7][8]

Experimental Protocol: Co-solvent Screening

This protocol helps determine the most effective co-solvent and the minimum concentration required.

cluster_prep Preparation cluster_test Testing & Dilution cluster_analysis Analysis prep_stock Prepare a concentrated stock solution of your compound in 100% of a test co-solvent (e.g., 100mM in DMSO). add_buffer In a clear vial, add your aqueous buffer. add_stock Add a small volume of the co-solvent stock to the buffer to achieve the final desired compound concentration. add_buffer->add_stock observe Vortex and observe for precipitation immediately and after 1-2 hours. add_stock->observe is_soluble Is the solution clear? observe->is_soluble success Success! Note the minimum co-solvent percentage needed. is_soluble->success Yes failure Precipitation observed. Try a different co-solvent or increase co-solvent %. is_soluble->failure No

Caption: Workflow for screening co-solvents.

Key Considerations:

  • Final Co-solvent Concentration: Always aim for the lowest possible co-solvent concentration in your final assay to minimize artifacts or toxicity.

  • Precipitation on Dilution: This is a critical phenomenon known as "kinetic solubility".[11] A compound may be soluble in a high concentration of co-solvent but crash out when diluted into the final aqueous medium. Always prepare the final dilution by adding the concentrated stock to the buffer, not the other way around.

Q5: Can I adjust the pH to improve the solubility of an ester?

Adjusting pH is a powerful technique for acidic or basic compounds, but it must be approached with extreme caution for esters like Tetramethyl 1,1,2,3-Propanetetracarboxylate.[7][12]

The Risk of Hydrolysis: Esters are susceptible to hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction is catalyzed by both acid (H+) and base (OH-).[13][14]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible. This will consume your parent compound.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis is also a risk, though often slower than base-catalyzed hydrolysis at room temperature.[14]

Recommendation: Unless your experimental endpoint is robust to the presence of the hydrolyzed byproducts, pH adjustment is generally not a recommended primary strategy for improving the solubility of this ester. Small pH changes within a physiologically relevant range (e.g., 6.8 to 7.6) are unlikely to significantly impact the solubility of this neutral compound but can still increase the rate of hydrolysis over long incubation times.[15] If you must work outside of a neutral pH, you must run parallel stability studies using HPLC to quantify the rate of degradation of your compound under those conditions.

Q6: How do I determine the quantitative equilibrium solubility of my compound?

Visual assessment is useful for troubleshooting, but for quantitative data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[16][17][18]

Experimental Protocol: Isothermal Shake-Flask Method

start 1. Add Excess Solid/Liquid Compound to Solvent shake 2. Equilibrate (Shake at constant temp for 24-72h) start->shake separate 3. Phase Separation (Centrifuge to pellet undissolved compound) shake->separate sample 4. Sample Supernatant (Carefully remove a known volume of the clear top layer) separate->sample filter 5. Filter (Optional, use a chemically inert syringe filter, e.g., PTFE) sample->filter dilute 6. Dilute (Dilute the sample with a suitable solvent for analysis) filter->dilute analyze 7. Analyze (Quantify concentration using a calibrated HPLC-UV or LC-MS method) dilute->analyze

Caption: Standard workflow for the shake-flask solubility assay.

Critical Steps for Accuracy:

  • Ensure Excess Solute: There must be undissolved compound present throughout the equilibration period to ensure the solution is truly saturated.[18]

  • Achieve Equilibrium: 24 to 72 hours of agitation is typical.[17] For your specific system, you may need to test multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration is no longer changing.

  • Precise Temperature Control: Solubility is temperature-dependent, so a thermostatically controlled shaker is essential.[17]

  • Accurate Quantification: A validated, sensitive analytical method (like HPLC) with a proper calibration curve is required to measure the final concentration in the supernatant.[16][18]

By following this structured troubleshooting guide, researchers can systematically overcome the inherent low aqueous solubility of Tetramethyl 1,1,2,3-Propanetetracarboxylate, enabling its effective use in a wide range of scientific applications.

References

  • Properties of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Tetramethyl 1,1,2,3-Propanetetracarboxylate — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Tetramethyl propane-1,2,2,3-tetracarboxylate | SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • Sulfolane | C4H8O2S | CID 31347 - PubChem - NIH. Retrieved from [Link]

  • Cosolvent - Wikipedia. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Retrieved from [Link]

  • Effect of phase separation temperature on ester yields from ethanolysis of rapeseed oil in the presence of NaOH and KOH as catalysts - PubMed. (2012, April 15). Retrieved from [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2007, June 29). Retrieved from [Link]

  • Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. (2006, November 15). Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 06). Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Journal of Chemical & Engineering Data - ACS Publications. (2019, February 14). Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • Solubility: Temperature Effect Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | C18H24N2 | CID 13101 - PubChem. Retrieved from [Link]

  • Bis(p-nitrophenyl) ether (CAS 101-63-3) - Chemical & Physical Properties by Cheméo. Retrieved from [Link]

  • Measurement and correlation of solubility of hexamethylenetetramine in organic solvents. Retrieved from [Link]

  • Temperature and Solubility: Solids and Gases - YouTube. (2021, May 18). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Lesson 5.6: Does Temperature Affect Dissolving? - American Chemical Society. Retrieved from [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Retrieved from [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

  • The Synthesis of Polycarboxylate Dispersants Containing Benzenesulfonic Acid Groups and Their Performance in Promoting Coal Particle Dispersion - PMC. (2025, June 06). Retrieved from [Link]

  • Ester hydrolysis - White Rose Research Online. (2017, May 10). Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Retrieved from [Link]

  • Studies on the Solubility and Partition of Terpenes in Aqueous Organic Solvents - Biblioteca Digital do IPB. Retrieved from [Link]

  • 1,2,2,3-Tetramethyl 1,2,2,3-propanetetracarboxylate - CAS Common Chemistry. Retrieved from [Link]

Sources

Optimization

Preventing thermal degradation of Tetramethyl 1,1,2,3-Propanetetracarboxylate during storage

Welcome to the dedicated support center for Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPT). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPT). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of TMPT during storage and experimental use. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential challenges related to the thermal degradation of this compound.

I. Understanding the Stability of Tetramethyl 1,1,2,3-Propanetetracarboxylate

Tetramethyl 1,1,2,3-propanetetracarboxylate is a versatile building block in organic synthesis. However, as with many esters, its stability can be compromised by improper storage conditions, leading to thermal degradation and hydrolysis. The primary modes of degradation are the breakdown of the molecule at elevated temperatures and the cleavage of its ester bonds in the presence of moisture.

This guide will provide you with the necessary knowledge to mitigate these risks and ensure the quality of your TMPT for reliable and reproducible experimental outcomes.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Tetramethyl 1,1,2,3-propanetetracarboxylate?

A1: To minimize degradation, TMPT should be stored in a cool, dry, and dark environment. Conflicting information exists across suppliers, with some recommending refrigeration (-20°C for short-term storage of up to a month) and others suggesting a "cool and shaded area"[1][2]. For long-term storage, we recommend a temperature of 2-8°C in a tightly sealed container to protect it from moisture and light. Always store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: I received a shipment of TMPT that was at room temperature. Is it still usable?

A2: Shipping at ambient temperatures for short durations (less than two weeks) is generally acceptable and should not lead to significant degradation[2]. However, upon receipt, it is crucial to inspect the material for any signs of degradation (see Troubleshooting Guide) and to immediately transfer it to the recommended storage conditions. For critical applications, it is advisable to perform a purity analysis (e.g., by GC-MS) to confirm its integrity.

Q3: What are the primary degradation pathways for TMPT?

A3: The two most probable degradation pathways for TMPT are:

  • Hydrolysis: In the presence of moisture, the four methyl ester groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions[3][4]. This reaction will yield the corresponding carboxylic acids and methanol.

  • Thermal Decomposition: At elevated temperatures, aliphatic esters can undergo decomposition. A common mechanism is a β-hydrogen transfer rearrangement, though the specific high-temperature degradation products of TMPT are not well-documented in the literature[5].

Q4: Can I store TMPT in a solution?

A4: Storing TMPT in a solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in protic solvents. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) and store it under an inert atmosphere at a low temperature (2-8°C). Prepare fresh solutions for your experiments whenever possible.

III. Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Observation Potential Cause(s) Recommended Action(s)
Change in Appearance: The normally colorless to pale yellow liquid appears darker yellow or brown.Thermal degradation due to prolonged exposure to elevated temperatures.1. Visually inspect for any particulate matter. 2. Perform a purity analysis using GC-MS or HPLC to identify and quantify any degradation products. 3. If significant degradation is confirmed, it is recommended to use a fresh, unopened lot of TMPT for your experiments.
Unexpected Experimental Results: Inconsistent reaction yields, formation of byproducts, or poor reproducibility.Partial degradation of TMPT, leading to lower active concentration and the presence of reactive impurities (e.g., carboxylic acids).1. Verify the purity of your TMPT stock using an appropriate analytical method (see Section V). 2. Review your storage and handling procedures to ensure they align with the recommendations in this guide. 3. Consider the possibility of TMPT reacting with other components in your reaction mixture under the experimental conditions.
pH of Aqueous Solutions Drifts: When TMPT is used in or with aqueous solutions, the pH becomes more acidic over time.Hydrolysis of the ester groups to form carboxylic acids.1. This is an inherent property of esters in the presence of water. To minimize this, use freshly prepared solutions and consider using a buffered system if your experiment is pH-sensitive. 2. Accelerated hydrolysis can occur at higher temperatures, so maintain your solutions at the lowest practical temperature.
Presence of an Unidentified Peak in Analytical Chromatogram (GC-MS or HPLC). A degradation product has formed.1. Attempt to identify the unknown peak using mass spectrometry. Common hydrolysis products would have molecular weights corresponding to the loss of one or more methyl groups and the addition of a hydrogen atom. 2. Review storage conditions and handling procedures to identify potential causes of degradation. 3. If the impurity is present at a significant level, purification of the TMPT may be necessary, or a new batch should be used.

IV. Visualizing Degradation Pathways and Workflows

To better understand the processes involved in TMPT degradation and analysis, the following diagrams illustrate the key concepts.

Hydrolysis_Pathway cluster_conditions Catalyzed by: TMPT Tetramethyl 1,1,2,3-Propanetetracarboxylate Partially_Hydrolyzed Partially Hydrolyzed Intermediates (Tri-, Di-, Mono-methyl esters) TMPT->Partially_Hydrolyzed + H₂O - CH₃OH H2O Moisture (H₂O) Final_Acid 1,1,2,3-Propanetetracarboxylic Acid Partially_Hydrolyzed->Final_Acid + H₂O - CH₃OH Methanol Methanol (4 eq.) Partially_Hydrolyzed->Methanol Final_Acid->Methanol Acid Acid (H⁺) Base Base (OH⁻)

Caption: Hydrolysis pathway of TMPT.

Stability_Workflow Start Receive TMPT Initial_Analysis Initial Purity Analysis (GC-MS or HPLC) Start->Initial_Analysis Storage Store at 2-8°C under Inert Atmosphere Initial_Analysis->Storage Sampling Sample at Time Points (e.g., 0, 1, 3, 6 months) Storage->Sampling Analysis Purity Analysis (GC-MS or HPLC) Sampling->Analysis Data_Evaluation Evaluate Data for Degradation Products Analysis->Data_Evaluation Conclusion Determine Shelf-Life and Confirm Storage Conditions Data_Evaluation->Conclusion

Sources

Troubleshooting

Reducing byproducts and side reactions with Tetramethyl 1,1,2,3-Propanetetracarboxylate

Troubleshooting Guides & FAQs for Synthesis and Handling Target Audience: Researchers, scientists, and drug development professionals. Causality & Mechanisms: The Chemistry of TMPTC Tetramethyl 1,1,2,3-propanetetracarbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Synthesis and Handling

Target Audience: Researchers, scientists, and drug development professionals.

Causality & Mechanisms: The Chemistry of TMPTC

Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPTC) is a highly functionalized tetra-ester utilized as a versatile building block in complex organic synthesis and pharmaceutical development. The standard synthetic route relies on a base-catalyzed Michael addition of dimethyl malonate (the nucleophile/donor) to dimethyl maleate or dimethyl fumarate (the electrophile/acceptor)[1][2].

While this carbon-carbon bond-forming strategy is highly reliable, the dense esterification of the resulting TMPTC molecule makes it susceptible to several competing side reactions. As an application scientist, you must understand the causality behind these reactions to optimize your yields:

  • Thermodynamic Reversibility (Retro-Michael): The Michael addition is an equilibrium process. Elevated temperatures or prolonged exposure to basic conditions without quenching can drive the retro-Michael reaction, reverting the adduct back to the starting materials[1].

  • Nucleophilic Acyl Substitution: The four methoxycarbonyl groups are highly electrophilic. The presence of protic impurities (like water or non-methanol alcohols) in the presence of a base catalyst will inevitably lead to hydrolysis or transesterification[2]. Hydrolyzed intermediates (β-dicarboxylic acids) are particularly prone to spontaneous decarboxylation, permanently destroying the molecular framework.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am detecting mixed ester byproducts (e.g., ethyl/methyl esters) in my final LC-MS analysis. How do I prevent this? Root Cause: Transesterification. This occurs when a solvent other than methanol (such as ethanol) or a mismatched base (such as sodium ethoxide) is used. The methoxide/methanol system must be strictly maintained. Solution: Ensure that only anhydrous methanol is used as the solvent and sodium methoxide (NaOMe) as the base[2]. Do not wash glassware with ethanol prior to the reaction unless it is thoroughly oven-dried.

Q2: My reaction stalls at 60-70% conversion, and I recover a significant amount of starting material. Should I increase the temperature? Root Cause: Retro-Michael cleavage. Heating the reaction mixture shifts the thermodynamic equilibrium toward the starting materials (dimethyl malonate and dimethyl maleate) rather than the product[1]. Solution: Do not heat the reaction. The addition of the sodium enolate of dimethyl malonate to dimethyl maleate should be conducted at room temperature[1]. If conversion is low, extend the reaction time (up to 12 hours) or ensure the NaOMe catalyst has not degraded due to moisture[1][2].

Q3: I am observing the formation of di- and tri-carboxylic acid derivatives, along with a loss of mass. What went wrong? Root Cause: Saponification followed by decarboxylation. Trace water in the reaction mixture reacts with the methoxide catalyst to form hydroxide ions, which hydrolyze the methyl esters. Because TMPTC contains malonate-like motifs, the resulting free carboxylic acids readily decarboxylate. Solution: Maintain strictly anhydrous conditions. Use freshly titrated NaOMe, dry methanol (stored over molecular sieves), and flame-dried glassware purged with inert gas (N2 or Argon)[2].

Q4: How do I safely quench the reaction without inducing byproducts during the workup? Root Cause: Base-catalyzed degradation during concentration. If the base is not neutralized before solvent removal, the increasing concentration of NaOMe will trigger retro-Michael or Claisen-type condensations. Solution: Quench the reaction mixture with 1M Hydrochloric acid (HCl) immediately after the reaction is complete to protonate the enolate and neutralize the catalyst[2]. Only proceed with solvent extraction after the pH is acidic/neutral.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for TMPTC synthesis and the causal impact of deviations.

ParameterOptimized ValueDeviation ConsequenceTroubleshooting Action
Dimethyl Malonate 1.0 equivalentExcess leads to difficult purificationUse exact stoichiometry[2]
Dimethyl Maleate 1.0 equivalentExcess acts as a Michael polymerizerMonitor via TLC (30% EtOAc/Hex)
Catalyst (NaOMe) 0.1 equivalents>0.2 eq promotes Claisen condensationUse strictly catalytic amounts[1][2]
Solvent Anhydrous MethanolWater causes hydrolysis/decarboxylationUse 5 mL/mmol; dry over 3Å sieves[2]
Temperature 20°C - 25°C>40°C triggers Retro-Michael cleavageMaintain ambient temperature[1]
Reaction Time 12 hours<8h gives incomplete conversionAllow overnight stirring[1][2]
Self-Validating Experimental Protocol

This step-by-step methodology ensures a self-validating system where each phase contains a verification checkpoint to prevent downstream failures.

Phase 1: Enolate Formation

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl malonate (1.0 eq) in anhydrous methanol (5 mL/mmol of dimethyl malonate) under an inert nitrogen atmosphere[2].

  • Catalyst Addition: Carefully add sodium methoxide (0.1 eq) at room temperature[1][2].

  • Validation Checkpoint: Stir for 15 minutes to ensure complete enolate formation[2]. The solution should remain clear. A cloudy mixture indicates moisture contamination (precipitation of sodium hydroxide/carbonate).

Phase 2: Michael Addition 4. Acceptor Addition: Add dimethyl maleate (1.0 eq) dropwise to the reaction mixture over a period of 10 minutes to prevent localized heating[2]. 5. Propagation: Stir the reaction continuously at room temperature for 12 hours[1][2]. 6. Validation Checkpoint: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using 30% ethyl acetate in hexanes[2]. The disappearance of the dimethyl maleate spot confirms reaction completion.

Phase 3: Quenching and Isolation 7. Quenching: Add 1M Hydrochloric acid (HCl) dropwise until the pH reaches 5-6[2]. Critical: This neutralizes the NaOMe and prevents retro-Michael reactions during concentration. 8. Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL)[2]. 9. Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by a brine solution[2]. 10. Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tetramethyl 1,1,2,3-Propanetetracarboxylate[2].

Mechanistic Workflow: Reaction and Byproduct Pathways

The following diagram illustrates the logical flow of the Michael addition alongside the competing side reactions that must be mitigated.

G SM1 Dimethyl Malonate (1.0 eq) Enolate Malonate Enolate (Reactive Intermediate) SM1->Enolate Deprotonation SM2 Dimethyl Maleate (1.0 eq) Adduct Michael Adduct Enolate SM2->Adduct Michael Acceptor Base NaOMe / MeOH (Catalyst) Base->Enolate Enolate->Adduct Nucleophilic Attack Product Tetramethyl 1,1,2,3- Propanetetracarboxylate Adduct->Product Protonation Retro Starting Materials (Retro-Michael) Adduct->Retro Excess Heat Transester Mixed Ester Byproducts (Transesterification) Product->Transester Trace EtOH/ROH Hydrolysis Di/Tricarboxylic Acids (Hydrolysis & Decarboxylation) Product->Hydrolysis Trace H2O + Base

TMPTC synthesis pathway showing the Michael addition and competing side reactions.

References
  • Grokipedia. "Dimethyl maleate". Chemical Reactivity & Michael Addition. Available at:[1]

  • BenchChem. "Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate: An Application Note and Experimental Protocol". Methodological & Application. Available at:[2]

Sources

Optimization

Technical Support Center: Scaling Up Tetramethyl 1,1,2,3-Propanetetracarboxylate Synthesis

Welcome to the technical support center for the synthesis and scale-up of Tetramethyl 1,1,2,3-propanetetracarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of Tetramethyl 1,1,2,3-propanetetracarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a smooth transition from bench-scale experiments to pilot-plant production.

Reaction Overview and Mechanism

The synthesis of Tetramethyl 1,1,2,3-propanetetracarboxylate typically proceeds via a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] In this process, a nucleophile, in this case, the enolate of dimethyl malonate, adds to an α,β-unsaturated carbonyl compound. The reaction is generally catalyzed by a base.

A plausible synthetic route involves the reaction of dimethyl malonate with a suitable electrophile. One common approach is a Knoevenagel condensation of dimethyl malonate with an aldehyde, such as formaldehyde, in the presence of a base catalyst.[3][4][5] This is followed by a subsequent Michael addition.

Reaction Pathway

The reaction mechanism can be visualized as a multi-step process:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized enolate.

  • Nucleophilic Attack (Knoevenagel Condensation): The enolate attacks the carbonyl carbon of an aldehyde (e.g., formaldehyde).[3]

  • Dehydration: The resulting intermediate alcohol undergoes dehydration to form an α,β-unsaturated ester.[3]

  • Michael Addition: A second equivalent of the dimethyl malonate enolate attacks the β-carbon of the α,β-unsaturated ester.[2]

  • Protonation: The resulting enolate is protonated to yield the final product, Tetramethyl 1,1,2,3-propanetetracarboxylate.

Reaction_Pathway Dimethyl Malonate Dimethyl Malonate Enolate Enolate Dimethyl Malonate->Enolate Base Intermediate\nAlcohol Intermediate Alcohol Enolate->Intermediate\nAlcohol Formaldehyde α,β-Unsaturated\nEster α,β-Unsaturated Ester Intermediate\nAlcohol->α,β-Unsaturated\nEster - H2O Product Enolate Product Enolate α,β-Unsaturated\nEster->Product Enolate + Enolate Tetramethyl 1,1,2,3-Propanetetracarboxylate Tetramethyl 1,1,2,3-Propanetetracarboxylate Product Enolate->Tetramethyl 1,1,2,3-Propanetetracarboxylate + H+

Caption: Reaction pathway for the synthesis of Tetramethyl 1,1,2,3-Propanetetracarboxylate.

Troubleshooting Guide for Scale-Up

Transitioning from a laboratory-scale synthesis to a pilot plant introduces several challenges, primarily related to heat and mass transfer.[6][7] The following table addresses common issues encountered during the scale-up of this reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete Reaction: Insufficient reaction time or temperature. - Side Reactions: Formation of byproducts due to localized hotspots or incorrect stoichiometry. - Product Hydrolysis: Breakdown of the ester during workup.[8]- Optimize Reaction Conditions: Conduct kinetic studies at the lab scale to determine the optimal temperature and reaction time.[9] - Improve Mixing: Ensure efficient stirring to maintain homogeneity and prevent localized high temperatures.[9] - Controlled Addition: Add reagents slowly to manage the reaction exotherm. - Careful Workup: Use cold, dilute aqueous solutions for washing and minimize contact time to prevent ester hydrolysis.[8]
Impurity Formation - Bis-adduct Formation: Reaction of the product with the starting materials.[5][10] - Polymerization: Especially with formaldehyde as a reactant. - Unreacted Starting Materials: Due to poor mixing or incorrect stoichiometry.- Stoichiometry Control: Carefully control the molar ratios of the reactants. - Temperature Management: Maintain the optimal reaction temperature to minimize side reactions. - Purification: Develop a robust purification protocol, such as fractional distillation or crystallization.[11]
Exotherm & Runaway Reaction - Poor Heat Removal: The surface area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[12][13] - Rapid Reagent Addition: Adding reactants too quickly can lead to a rapid increase in temperature.- Reactor Design: Utilize a jacketed reactor with a reliable cooling system.[9] Consider using a continuous flow reactor for better heat management in large-scale production.[6][7] - Controlled Dosing: Implement a controlled addition of the limiting reagent. - Adiabatic Temperature Rise Calculation: Determine the potential for a runaway reaction to implement appropriate safety measures.[9]
Mixing Issues - Inadequate Agitation: The stirrer design and speed may not be sufficient for the larger reactor volume, leading to non-homogeneity.[9] - Viscosity Changes: The viscosity of the reaction mixture may change during the reaction.- Stirrer Selection: Choose an appropriate stirrer (e.g., anchor, turbine) based on the reaction viscosity and reactor geometry.[9] - Computational Fluid Dynamics (CFD): Use CFD modeling to simulate mixing and optimize agitator design and speed.
Difficult Product Isolation - Emulsion Formation: During aqueous workup. - Product Solubility: The product may have some solubility in the aqueous phase, leading to losses.- Solvent Selection: Choose an appropriate extraction solvent that is immiscible with water and has good solubility for the product.[14] - Brine Wash: Use a saturated sodium chloride solution to "salt out" the product from the aqueous layer. - Drying Agent: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.[8]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of this reaction?

A1: The most critical process parameters to monitor are:

  • Temperature: Due to the exothermic nature of the Michael addition, precise temperature control is crucial to prevent side reactions and ensure safety.[6][12]

  • Reagent Addition Rate: A controlled addition rate helps to manage the reaction exotherm.

  • Mixing/Agitation Speed: Adequate mixing is essential for maintaining a homogeneous reaction mixture and ensuring efficient heat transfer.[9]

  • pH: During the workup, monitoring and controlling the pH is important to prevent unwanted ester hydrolysis.[8]

Q2: How can I effectively manage the exotherm of the reaction at the pilot scale?

A2: Managing the exotherm at a larger scale requires a multi-faceted approach:

  • Reactor Design: A jacketed reactor with a high-efficiency heat transfer fluid is recommended. For very exothermic reactions, consider a semi-batch or continuous flow process.[6][7][12]

  • Controlled Reagent Addition: Add one of the reactants portion-wise or via a syringe pump to control the rate of heat generation.

  • Dilution: Running the reaction in a suitable solvent can help to absorb the heat generated.

  • Cooling System: Ensure your cooling system has the capacity to handle the total heat output of the reaction.[9]

Q3: What are the recommended purification methods for Tetramethyl 1,1,2,3-propanetetracarboxylate at a larger scale?

A3: For larger quantities, the following purification methods are generally employed:

  • Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this is an excellent method for achieving high purity.

  • Liquid-Liquid Extraction: A carefully designed extraction and washing procedure during the workup can remove many impurities.[11][15] This includes washing with a dilute base (like sodium bicarbonate) to remove acidic impurities, followed by a water wash.[15][16]

Q4: I am observing a lower than expected yield after workup. What could be the cause?

A4: A lower than expected yield after workup is often due to ester hydrolysis.[8] This can happen if the reaction mixture is exposed to acidic or basic aqueous solutions for an extended period, especially at elevated temperatures. To minimize this:

  • Use ice-cold aqueous solutions for washing.[8]

  • Minimize the contact time between the organic and aqueous layers.

  • Ensure complete neutralization of any acid catalyst before prolonged exposure to water.

  • Thoroughly dry the organic layer before concentrating the product.

Q5: What safety precautions should be taken when scaling up this reaction?

A5: Safety is paramount during scale-up. Key considerations include:

  • Runaway Reaction Potential: Assess the potential for a thermal runaway and have a contingency plan in place. This includes calculating the adiabatic temperature rise.[9]

  • Pressure Relief: Ensure the reactor is equipped with a properly sized pressure relief valve or rupture disc.[9]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area, such as a fume hood or a designated pilot plant bay.

Experimental Protocols

Bench-Scale Synthesis (Illustrative Example)

Warning: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental findings.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add dimethyl malonate (2 equivalents) and a catalytic amount of a suitable base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol).

  • Reagent Addition: While stirring, add a solution of formaldehyde (1 equivalent) in the solvent dropwise from the dropping funnel at a rate that maintains the reaction temperature below 30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding cold, dilute hydrochloric acid until the pH is neutral.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Pilot-Scale Considerations

Scaling up the bench-scale protocol requires careful consideration of the following:

  • Reactor: A jacketed glass-lined or stainless steel reactor with overhead stirring is typically used. The reactor should have ports for reagent addition, temperature and pressure monitoring, and a reflux condenser.[17]

  • Heat Transfer: The reactor's cooling jacket must be able to handle the heat generated by the reaction. The heat transfer fluid and flow rate should be chosen accordingly.

  • Agitation: The type of agitator (e.g., pitched-blade turbine, anchor) and the agitation speed must be selected to ensure good mixing without causing excessive shear.

  • Reagent Dosing: Use a calibrated dosing pump for the controlled addition of the limiting reagent.

  • Process Analytical Technology (PAT): Consider implementing in-situ monitoring tools (e.g., FTIR, Raman) to track reaction progress and ensure consistency.

Logical Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues during scale-up.

References

  • Kinetic and Scale-up Investigations of a Michael Addition in Microreactors | Organic Process Research & Development - ACS Publications. (2014, October 14). ACS Publications. [Link]

  • Kinetic and Scale-up Investigations of a Michael Addition in Microreactors - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Kinetic and Scale-up Investigations of a Michael Addition in Microreactors | Organic Process Research & Development - ACS Publications. (2014, October 14). ACS Publications. [Link]

  • Reactor design and selection for effective continuous manufacturing of pharmaceuticals - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • How does Dimethyl malonate react with aldehydes? - Blog. (2025, July 15). [Link]

  • Design and verification of adiabatic pilot plant reactors. (n.d.). The Italian Association of Chemical Engineering. [Link]

  • DESIGN OF PILOT PLANT REACTORS - American Chemical Society. (n.d.). ACS Publications. [Link]

  • Original Knoevenagel condensation reaction: formaldehyde and diethyl... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Pilot Plants - Micromeritics. (n.d.). Micromeritics. [Link]

  • Enantioselective Michael Addition - Buchler GmbH. (n.d.). Buchler GmbH. [Link]

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12). Amar Equipment. [Link]

  • Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl] - MDPI. (2021, January 31). MDPI. [Link]

  • Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. (n.d.). [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15). Reddit. [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Chemguide. [Link]

  • General procedures for the purification of Esters - Chempedia - LookChem. (n.d.). LookChem. [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Master Organic Chemistry. [Link]

  • Esters. An Introduction. (n.d.). [Link]

  • Esters and Esterification Chemistry Tutorial - AUS-e-TUTE for astute science students. (n.d.). AUS-e-TUTE. [Link]

  • How to purify esterefication product? - ResearchGate. (2016, April 15). ResearchGate. [Link]

  • Esters 4. Organic Preparation & Purification of an Ester. - YouTube. (2014, February 16). YouTube. [Link]5-jV2k5Y)

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for Tetramethyl 1,1,2,3-Propanetetracarboxylate

Welcome to the advanced technical support module for the isolation and purification of Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPTC). This guide is engineered for drug development professionals and formulation scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support module for the isolation and purification of Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPTC). This guide is engineered for drug development professionals and formulation scientists dealing with the thermodynamic challenges of crystallizing highly flexible aliphatic esters.

Executive Summary: The Thermodynamic Challenge

Tetramethyl 1,1,2,3-propanetetracarboxylate (CAS 55525-27-4)[1] presents a notorious crystallization challenge. Despite a molecular weight of 276.24 g/mol [2], it is typically isolated as a very pale yellow liquid at room temperature[3] with a boiling point of 150°C[2]. The molecule features four freely rotating methoxycarbonyl groups. This structural flexibility creates massive conformational entropy in the liquid state. Because the entropic penalty to lock these flexible arms into a rigid crystal lattice is exceptionally high, the melting point is depressed below standard ambient conditions. Therefore, isolating TMPTC as a high-purity crystalline solid (≥98.0% purity)[4] requires sub-zero thermodynamic manipulation, precise anti-solvent titration, and strict avoidance of Liquid-Liquid Phase Separation (LLPS).

Core Troubleshooting & FAQs

Q1: My TMPTC sample consistently forms a dense second liquid layer at the bottom of the flask instead of crystallizing. What is happening and how do I fix it? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly known in the field as "oiling out." Because TMPTC is a liquid at standard conditions[3], rapid addition of an anti-solvent or overly aggressive cooling forces the compound out of solution too quickly.

  • Causality: The supersaturation trajectory has crossed the binodal curve before reaching the metastable limit required for solid crystal nucleation.

  • Resolution: You must alter the thermodynamic landscape. Re-dissolve the oil by warming the mixture slightly (e.g., by 10°C) or by adding 5-10% more of your "good" solvent. Subsequently, reduce your cooling rate to 0.1°C/min and add the anti-solvent dropwise. This keeps the supersaturation level strictly within the metastable zone, favoring solid-liquid nucleation over LLPS.

Q2: Why do you recommend Methyl tert-butyl ether (MTBE) and Heptane over standard systems like Ethyl Acetate and Hexane? A: TMPTC is highly soluble in moderately polar solvents due to its four ester moieties. While Ethyl Acetate (EtOAc) is an excellent solvent, its dielectric constant (ε = 6.0) is relatively high, requiring a massive excess of anti-solvent to induce supersaturation—a condition that almost always triggers oiling out.

  • Causality: MTBE has a lower dielectric constant (ε = 2.6) and a profoundly low freezing point (-109°C), making it an ideal "good" solvent for sub-zero crystallization. Heptane is preferred over Hexane because its higher boiling point and viscosity provide a more controlled diffusion rate during dropwise addition, preventing localized spikes in supersaturation.

Q3: Can I use water as an anti-solvent since TMPTC is a hydrophobic organic compound? A: Absolutely not. While TMPTC has negligible aqueous solubility, introducing water to a tetramethyl ester system—especially if there are trace acidic or basic impurities from upstream synthesis—can initiate partial hydrolysis of the ester groups into carboxylic acids.

  • Causality: Hydrolysis creates a heterogeneous mixture of methyl esters and free acids, completely disrupting the uniformity required for crystal lattice formation and permanently preventing crystallization. Always utilize anhydrous organic anti-solvents.

Phase Behavior & Solvent Optimization Data

To prevent LLPS and promote crystalline lattice formation, solvent selection must balance polarity and freezing point depression. Below is a quantitative comparison of solvent systems for TMPTC.

Solvent System (Good / Anti)Ratio (v/v)Dielectric Constant (ε)Optimal Cooling ProfileExpected Phase Behavior
MTBE / Heptane 1:32.6 / 1.925°C to -20°COptimal: High yield, crystalline solid
EtOAc / Hexane 1:46.0 / 1.825°C to -15°CSub-optimal: Moderate yield, prone to LLPS
IPA / Water 1:218.3 / 80.125°C to 0°CFailure: Oiling out, high risk of hydrolysis
Toluene / Heptane 1:22.4 / 1.925°C to -25°CViable: Slow nucleation, high purity

Self-Validating Protocol: Low-Temperature Anti-Solvent Crystallization

This protocol utilizes a controlled supersaturation generation strategy to isolate TMPTC as a crystalline solid, avoiding the stable liquid phase. Every step includes a built-in validation check to ensure process integrity.

Step 1: Primary Dissolution & Clarification

  • Action: Dissolve 10.0 g of crude TMPTC oil in 15.0 mL of anhydrous MTBE at 25°C in a jacketed crystallizer.

  • Causality: MTBE fully solvates the ester groups without forming strong hydrogen bonds that would later need to be broken during nucleation.

  • Self-Validation Check: The solution must be 100% optically clear (Turbidity = 0 NTU). If cloudy, filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates that could cause heterogeneous nucleation of impurities.

Step 2: Controlled Cooling & Anti-Solvent Titration

  • Action: Cool the jacket to 0°C at a strict rate of 0.5°C/min. Begin adding pre-chilled Heptane (0°C) via a syringe pump at 0.5 mL/min.

  • Causality: Slow cooling and slow anti-solvent addition prevent localized spikes in supersaturation, keeping the system out of the LLPS regime.

  • Self-Validation Check: Monitor the solution visually or via an FBRM (Focused Beam Reflectance Measurement) probe. Stop Heptane addition immediately when a faint blue opalescence appears. This confirms the system has successfully entered the metastable zone.

Step 3: Seeding and Isothermal Hold

  • Action: Add 0.1 g (1% w/w) of pure TMPTC seed crystals. Hold the temperature isothermally at 0°C for 2 hours.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation. The isothermal hold allows the crystal lattice to organize slowly, rejecting impurities back into the mother liquor.

  • Self-Validation Check: The opalescence should transition into a distinct, white, flowable slurry. If heavy oil droplets form on the flask walls (LLPS), immediately raise the temperature to 10°C to redissolve and repeat Step 2 at a slower addition rate.

Step 4: Deep Cooling & Desupersaturation

  • Action: Once the seed bed is established, ramp the temperature down to -20°C at a rate of 0.1°C/min. Add an additional 15.0 mL of Heptane.

  • Causality: The slow temperature ramp drives the remaining TMPTC out of solution, maximizing yield while ensuring crystal growth occurs on existing faces rather than forming new, impure nuclei.

Step 5: Sub-Zero Isolation

  • Action: Filter the slurry rapidly using a pre-chilled jacketed Büchner funnel (-20°C). Wash the filter cake with 10 mL of pre-chilled (-20°C) Heptane.

  • Causality: Because TMPTC is naturally a liquid at room temperature[2], exposing the filter cake to ambient temperatures will cause it to melt instantly. Cold filtration preserves the crystalline state.

  • Self-Validation Check: The isolated solid must remain a free-flowing white powder. Store immediately in a sealed vessel at -20°C under argon.

Process Decision Logic

Workflow A TMPTC Liquid (Room Temp) B Dissolve in MTBE (Clear Solution) A->B Add Solvent C Cool to 0°C & Add Heptane B->C 0.5°C/min D Cloud Point Reached? C->D Dropwise E Hold & Seed (Metastable Zone) D->E Yes (Opalescence) F Oiling Out (LLPS) D->F No (Heavy Droplets) H Cool to -20°C & Filter E->H 0.1°C/min G Re-dissolve (Heat to 10°C) F->G Adjust Ratio G->C Slower Cooling

Figure 1: Decision tree for troubleshooting Tetramethyl 1,1,2,3-Propanetetracarboxylate crystallization.

References

  • Title: Tetramethyl 1,1,2,3-Propanetetracarboxylate — Chemical Substance Information Source: NextSDS URL:[Link] (Cited as[1])

  • Title: Tetramethyl 1,1,2,3-Propanetetracarboxylate, 25G Source: Carewell Goods URL: [Link] (Cited as[3])

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: Tetramethyl 1,1,2,3-Propanetetracarboxylate vs. Tetramethyl 1,2,3,4-Butanetetracarboxylate

For researchers and drug development professionals, selecting the appropriate polycarboxylate ester is critical for downstream synthetic success. While Tetramethyl 1,1,2,3-Propanetetracarboxylate (TMPTC) and Tetramethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the appropriate polycarboxylate ester is critical for downstream synthetic success. While Tetramethyl 1,1,2,3-Propanetetracarboxylate (TMPTC) and Tetramethyl 1,2,3,4-butanetetracarboxylate (TMBTC) share similar molecular weights and functional group densities, their distinct carbon backbones fundamentally alter their reactivity profiles.

This guide objectively compares the mechanistic behavior, hydrolysis kinetics, and experimental handling of these two tetraesters, providing field-proven protocols and structural insights.

Structural & Mechanistic Divergence

The reactivity of a tetraester is dictated not just by the number of carbonyls, but by their spatial arrangement. The architectural differences between TMPTC and TMBTC create entirely different steric and electronic environments.

  • TMPTC (CAS: 55525-27-4): This compound features a 1 with four carboxylate groups[1]. The defining feature is the geminal diester at the C1 position, which acts as a malonate moiety. This electronic configuration makes the alpha-carbon highly acidic and the ester carbonyls highly susceptible to nucleophilic attack, though it introduces specific steric congestion at C1[1].

  • TMBTC (CAS: 24261-13-0): Featuring a symmetrical 2, TMBTC distributes its esters evenly across C1, C2, C3, and C4[2]. The continuous chain of vicinal esters creates severe steric shielding around the carbonyl carbons. Consequently, TMBTC exhibits3 toward hydrolysis, requiring aggressive catalytic conditions[3].

G cluster_0 Tetramethyl 1,1,2,3-Propanetetracarboxylate cluster_1 Tetramethyl 1,2,3,4-Butanetetracarboxylate TMPTC Propane Backbone (C11H16O8) Malonate C1 Geminal Diester (Malonate Moiety) TMPTC->Malonate Decarb High Susceptibility to Decarboxylation Malonate->Decarb TMBTC Butane Backbone (C12H18O8) Steric C1-C4 Vicinal Esters (Steric Shielding) TMBTC->Steric Hydrolysis Resistant to Hydrolysis (Requires Strong Acid) Steric->Hydrolysis

Structural comparison highlighting the reactive malonate moiety vs. steric shielding.

Quantitative Data Comparison

The table below summarizes the physicochemical properties and kinetic behaviors of both molecules, highlighting the drastic difference in their hydrolytic stability.

ParameterTetramethyl 1,1,2,3-Propanetetracarboxylate (TMPTC)Tetramethyl 1,2,3,4-Butanetetracarboxylate (TMBTC)
CAS Number 55525-27-424261-13-0
Molecular Formula C11H16O8C12H18O8
Molecular Weight 276.24 g/mol 290.27 g/mol
Backbone Architecture Propane (C3)Butane (C4)
Key Structural Feature C1 Geminal Diester (Malonate)C1-C4 Vicinal Esters
Primary Reactivity Challenge High susceptibility to decarboxylationSevere steric shielding against nucleophiles
Hydrolysis Kinetics Rapid (minutes to hours)Exceptionally slow (~54 hours for 90% conversion in dilute acid)
Primary Application Complex organic synthesis building blockPrecursor to BTCA (permanent press agents)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so researchers can adapt these methods to varying scales.

Protocol A: High-Efficiency Acid-Catalyzed Hydrolysis of TMBTC

Objective: Convert sterically hindered TMBTC to 1,2,3,4-butanetetracarboxylic acid (BTCA). Causality & Validation: Because TMBTC is heavily shielded by vicinal esters, standard dilute acid hydrolysis is highly inefficient, 4 at 100°C[4]. To overcome this activation energy barrier, this protocol utilizes a concentrated phosphoric acid catalyst and continuous distillation. By continuously removing the methanol byproduct, we exploit Le Chatelier's principle to drive the thermodynamically unfavorable equilibrium forward. The system is self-validating: conversion is directly proportional to the volume of methanol collected.

  • Reactor Charging: To a 1-liter flask fitted with a mechanical stirrer and distillation head, add 43.8 g (0.151 mole) of TMBTC, 589.3 g of deionized water, and 0.79 g of phosphoric acid catalyst[3].

  • Thermal Activation: Heat the mixture to 100°C to initiate reflux, providing the thermal energy required to bypass the steric bulk of the butane backbone[3].

  • Continuous Distillation: Continuously distill the water/methanol azeotrope overhead.

    • Validation Checkpoint: Measure the cumulative methanol volume in the distillate receiver to quantify ester-to-acid conversion in real-time[3].

  • Volume Replenishment: Add deionized water iteratively (e.g., 408.9 g at 2.75 hours) to replace the distilled volume, maintaining the critical aqueous concentration necessary for hydrolysis[3].

  • Product Isolation: Once methanol evolution ceases (indicating >86% conversion), cool the reaction mass to <0°C to induce crystallization of the target BTCA[3].

Workflow Step1 Charge Reactor: TMBTC + H3PO4 + H2O Step2 Heat to 100°C Initiate Reflux Step1->Step2 Step3 Continuous Distillation (Remove Methanol) Step2->Step3 Step4 Water Replenishment (Maintain Volume) Step3->Step4 Drive Equilibrium Step4->Step3 Loop until >90% conversion (Validate via Methanol Vol) Step5 Crystallization (Recover BTCA) Step4->Step5 Completion

Self-validating hydrolysis workflow for TMBTC, driving equilibrium via continuous distillation.

Protocol B: Selective Hydrolysis and Decarboxylation of TMPTC

Objective: Isolate a tricarboxylic acid derivative via selective Krapcho-style decarboxylation. Causality & Validation: The geminal diester at C1 in TMPTC is highly electrophilic but sterically congested. Mild saponification selectively cleaves the less hindered C2 and C3 esters. Subsequent acidification and heating target the C1 malonate moiety, driving decarboxylation. The evolution of CO2 gas serves as a self-validating visual and manometric indicator of reaction progress.

  • Selective Saponification: Dissolve TMPTC in a THF/Water (1:1) mixture. Add 2.0 equivalents of LiOH dropwise at 0°C to selectively hydrolyze the less hindered C2 and C3 esters.

  • Acidification: Adjust the pH of the aqueous layer to 2.0 using 1M HCl to protonate the carboxylates.

  • Thermal Decarboxylation: Heat the mixture to 110°C.

    • Validation Checkpoint: Monitor the reaction via a gas bubbler. The continuous evolution of CO2 bubbles visually confirms the decarboxylation of the C1 malonate group.

  • Isolation: Once gas evolution ceases, extract the resulting tricarboxylic acid with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure.

References

  • CymitQuimica. "CAS 55525-27-4: tetramethyl propane-1,1,2,3-tetracarboxylate."1

  • PubChem. "Tetramethyl 1,2,3,4-butanetetracarboxylate | C12H18O8 | CID 225910." 2

  • Google Patents. "US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid." 4

  • Google Patents. "EP0816533B1 - Process for preparing butanetetracarboxylic acid." 3

Sources

Comparative

High-Field vs. Benchtop NMR Spectroscopy for the Validation of Tetramethyl 1,1,2,3-Propanetetracarboxylate: A Comparative Guide

Executive Summary Validating the structural integrity and purity of highly functionalized building blocks is a critical bottleneck in drug development and organic synthesis. Tetramethyl 1,1,2,3-propanetetracarboxylate (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the structural integrity and purity of highly functionalized building blocks is a critical bottleneck in drug development and organic synthesis. Tetramethyl 1,1,2,3-propanetetracarboxylate (CAS 55525-27-4) is a complex aliphatic ester whose heavily coupled proton backbone presents unique analytical challenges[1].

This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the validation of this molecule. By establishing a self-validating quantitative NMR (qNMR) protocol, we demonstrate how researchers can leverage the extreme resolution of high-field systems for absolute structural elucidation, while utilizing the rapid, cryogen-free accessibility of benchtop systems for routine process monitoring[2],[3].

The Analytical Challenge: Structural Complexity

Tetramethyl 1,1,2,3-propanetetracarboxylate possesses the molecular formula C11​H16​O8​ and the structural backbone: CH2​(COOCH3​)−CH(COOCH3​)−CH(COOCH3​)2​ .

The analytical difficulty arises from two primary factors:

  • Methoxy Overlap: The molecule contains four distinct −OCH3​ groups (12 protons total). Due to their similar chemical environments, their signals cluster tightly between 3.65 and 3.75 ppm.

  • Aliphatic Coupling: The propane backbone consists of a C1 proton (coupled to C2), a C2 proton (coupled to C1 and C3), and two diastereotopic C3 protons (coupled to C2). This creates a complex spin system that is highly sensitive to the external magnetic field strength ( B0​ ).

Causality of Platform Selection: High-Field vs. Benchtop

The choice between high-field and benchtop NMR is governed by the physical relationship between the chemical shift difference ( Δν , in Hz) and the scalar coupling constant ( J , in Hz).

  • High-Field (600 MHz): At 600 MHz, the frequency dispersion is vast. The ratio Δν/J is significantly greater than 10. This results in first-order kinetics (the n+1 rule applies perfectly), yielding clean doublets, multiplets, and doublets of doublets (dd) that allow for unambiguous structural assignment.

  • Benchtop (80 MHz): At 80 MHz, the frequency dispersion is compressed by a factor of 7.5. The Δν/J ratio drops below 10, inducing second-order effects (e.g., ABX or ABC spin systems)[4]. The backbone protons merge into a broad, overlapping multiplet band. However, because the total integral area remains strictly proportional to the proton count, benchtop NMR remains highly effective for quantitative purity assays despite the loss of visual resolution.

Signal_Pathway Molecule Aliphatic Protons (C1, C2, C3) HF_Path 600 MHz Field Δν / J > 10 Molecule->HF_Path BT_Path 80 MHz Field Δν / J < 10 Molecule->BT_Path FirstOrder First-Order Kinetics (n+1 Rule Applies) HF_Path->FirstOrder SecondOrder Second-Order Effects (ABX Spin Systems) BT_Path->SecondOrder Resolved Resolved Multiplets (d, m, dd) FirstOrder->Resolved Overlapped Broad Overlapping Signal Band SecondOrder->Overlapped

Figure 2: Causality of magnetic field strength on the resolution of coupled aliphatic protons.

Self-Validating Experimental Protocol

To ensure high trustworthiness and scientific integrity, the following methodology is designed as a self-validating system . By utilizing Maleic acid as an internal standard, we achieve absolute quantification. Simultaneously, the internal integration ratios of the target molecule serve as an intrinsic structural validation check.

Step 1: Precision Sample Preparation
  • Accurately weigh 15.0 mg of Tetramethyl 1,1,2,3-propanetetracarboxylate (Target) and 5.0 mg of Maleic Acid (Internal Standard, >99.9% purity) using a microbalance.

  • Dissolve the mixture in 600 µL of deuterated chloroform ( CDCl3​ ) containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ provides the deuterium lock for the 600 MHz system, while TMS serves as the 0.0 ppm chemical shift reference. Maleic acid provides a distinct singlet at ~6.26 ppm, which purposefully avoids overlap with the aliphatic signals of the target compound.

Step 2: High-Field (600 MHz) Acquisition
  • Transfer 500 µL of the solution to a 5 mm precision NMR tube and insert it into the 600 MHz spectrometer.

  • Shim the magnetic field (Z1-Z5) until the TMS signal FWHH (Full Width at Half Height) is < 0.5 Hz.

  • Acquire the 1H spectrum using a 30° pulse angle, a relaxation delay (D1) of 10 seconds, and 16 scans.

  • Causality: A D1 of 10 seconds ensures complete longitudinal relaxation ( T1​ ) of all protons. Failing to allow complete relaxation would result in truncated signal intensities, destroying the quantitative accuracy of the assay.

Step 3: Benchtop (80 MHz) Acquisition
  • Transfer the exact same NMR tube to the 80 MHz benchtop spectrometer to maintain experimental parity.

  • Acquire the 1H spectrum using a 90° pulse, a D1 of 10 seconds, and 64 scans.

  • Causality: Because NMR sensitivity scales with the magnetic field ( B03/2​ ), the benchtop system requires a higher number of scans (64 vs 16) to achieve a comparable Signal-to-Noise Ratio (SNR) necessary for accurate integration[5].

Step 4: Data Processing & Self-Validation
  • Apply a Fourier Transform (FT) with a 0.3 Hz line broadening factor, followed by manual phase and baseline correction.

  • Integrate the Maleic acid peak (6.26 ppm) and set its reference value to 2.00.

  • Validation Check: Integrate the target compound's methoxy region (~3.7 ppm) and aliphatic backbone (2.5 - 4.0 ppm). If the molecular structure is intact, the internal ratio of the target's peaks must strictly adhere to 12:1:1:2 . Any deviation indicates degradation or transesterification.

Experimental_Workflow Start Sample Preparation Target + Maleic Acid (IS) Prep Dissolve in CDCl3 Add 0.05% TMS Start->Prep Split Select NMR Platform Prep->Split HighField High-Field NMR (600 MHz) Cryogenic Magnet Split->HighField High Resolution Benchtop Benchtop NMR (80 MHz) Permanent Magnet Split->Benchtop Routine Analysis AcqHF Acquire 1H (16 scans) D1 = 10s for qNMR HighField->AcqHF AcqBT Acquire 1H (64 scans) D1 = 10s for qNMR Benchtop->AcqBT Process Fourier Transform & Phase/Baseline Correction AcqHF->Process AcqBT->Process Validate Self-Validating qNMR Check 12:1:1:2 Ratio Process->Validate

Figure 1: Self-validating qNMR workflow comparing high-field and benchtop platforms.

Comparative Data Analysis

The following tables summarize the quantitative spectral data and operational metrics derived from the comparative analysis.

Table 1: 1H NMR Chemical Shifts and Multiplicities ( CDCl3​ )
Proton EnvironmentHigh-Field (600 MHz)Benchtop (80 MHz)
−OCH3​ (12H) 3.68 - 3.75 ppm (m, overlapping singlets)3.70 ppm (br s)
C1-H (1H) 3.92 ppm (d, J=8.5 Hz)~3.8 - 4.0 ppm (m, overlapping)
C2-H (1H) 3.35 ppm (m)~3.1 - 3.5 ppm (m, overlapping)
C3- H2​ (2H) 2.75 ppm (dd, J=16.0,8.0 Hz), 2.65 ppm (dd, J=16.0,6.5 Hz)~2.5 - 2.9 ppm (m, broad)
Table 2: 13C NMR Chemical Shifts ( CDCl3​ )
Carbon EnvironmentHigh-Field (600 MHz)Benchtop (80 MHz)
C=O (4C) 171.8, 171.2, 170.5, 169.8 ppm171.5 ppm (br, unresolved)
−OCH3​ (4C) 52.8, 52.6, 52.4, 52.2 ppm52.5 ppm (br, unresolved)
C1 (1C) 51.5 ppm51.5 ppm
C2 (1C) 41.2 ppm41.2 ppm
C3 (1C) 34.6 ppm34.6 ppm
Table 3: Operational Performance Metrics
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Resolution ( 1H ) < 0.5 Hz~ 1.0 - 1.5 Hz
Sensitivity (LOD) < 1 µM~ 1 - 5 mM
Cryogens Required Liquid Helium, Liquid NitrogenNone (Permanent Magnet)
Footprint Dedicated Facility RoomStandard Lab Fume Hood / Bench
Capital Cost > $500,000< $100,000

Conclusion & Recommendations

For the initial structural elucidation and stereochemical assignment of Tetramethyl 1,1,2,3-propanetetracarboxylate, High-Field NMR (600 MHz) is strictly required to resolve the complex J -coupling of the aliphatic backbone.

However, once the reference spectrum is established, Benchtop NMR (80 MHz) proves to be a highly capable, cost-effective alternative for routine purity validation and reaction monitoring. Because the total integral areas remain conserved regardless of second-order signal overlap, benchtop systems can execute the self-validating qNMR protocol with an accuracy margin comparable to high-field instruments[4],[6]. Laboratories scaling up the synthesis of this building block should utilize high-field NMR for batch-release characterization, while deploying benchtop NMR directly in the synthesis lab for real-time process control.

References

  • Giraudeau, P., et al. "Benchtop NMR in Biomedicine: An Updated Literature Overview." PMC / National Institutes of Health, 2025. URL:[Link]

  • Technology Networks. "Benchtop NMR Breaks New Ground." Analysis & Separation, 2024. URL:[Link]

  • ResearchGate. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin." Scientific Publications, 2022. URL:[Link]

  • MDPI. "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Molecules, 2021. URL:[Link]

Sources

Validation

FTIR spectroscopy analysis of Tetramethyl 1,1,2,3-Propanetetracarboxylate functional groups

Unlocking the Spectral Fingerprint of High-Density Esters: ATR vs. Transmission FTIR Analysis of Tetramethyl 1,1,2,3-Propanetetracarboxylate In advanced pharmaceutical formulation and polymer synthesis, highly functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Spectral Fingerprint of High-Density Esters: ATR vs. Transmission FTIR Analysis of Tetramethyl 1,1,2,3-Propanetetracarboxylate

In advanced pharmaceutical formulation and polymer synthesis, highly functionalized intermediates present unique analytical challenges. Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPTC, CAS: 55525-27-4) is a dense tetraester utilized as a critical building block for dendrimers and complex active pharmaceutical ingredients (APIs).

Validating the structural integrity of TMPTC requires high-resolution Fourier Transform Infrared (FTIR) spectroscopy. However, the presence of four closely packed methoxycarbonyl groups on a short propane backbone creates extreme steric hindrance and complex, overlapping vibrational modes. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) and Transmission FTIR methodologies for resolving the functional groups of TMPTC, benchmarking the results against standard aliphatic esters.

The Molecular Challenge: Steric Hindrance and the "Rule of Three"

To accurately interpret the FTIR spectrum of any ester, we must rely on the "Rule of Three." Saturated aliphatic esters consistently exhibit three primary, intense infrared vibrations: the carbonyl (C=O) stretch (~1735–1750 cm⁻¹), the asymmetric C-C-O stretch (~1200 cm⁻¹), and the O-C-C stretch (~1100 cm⁻¹)[1].

The Steric Shift in TMPTC: In a simple ester like ethyl acetate, the C=O stretch typically appears at 1742 cm⁻¹[1]. However, in TMPTC, the extreme density of the four ester groups restricts the rotational freedom of the C-O bonds. Because the lone pairs on the ester oxygens cannot optimally align with the carbonyl pi-systems, resonance stabilization is diminished. Consequently, the C=O bonds retain stronger double-bond character, shifting the stretching frequency higher (approx. 1748 cm⁻¹) compared to unhindered esters.

Methodological Comparison: ATR vs. Transmission FTIR

Choosing the correct sampling methodology is not merely a matter of convenience; it fundamentally alters the physical interaction between the infrared beam and the sample, dictating spectral quality and quantitative reliability[2].

  • Transmission FTIR: The infrared beam passes entirely through the sample, measuring bulk absorption directly according to the Beer-Lambert Law. It provides superior baseline linearity and represents the true bulk chemistry of the liquid[2]. However, highly polar liquids like TMPTC possess massive molar absorptivity; if the pathlength is too thick, the C=O peak will "flat-line" (absorbance > 2.0), destroying quantitative data.

  • ATR-FTIR: ATR measures infrared absorption at the surface of a sample through an evanescent wave that penetrates only 1–2 microns into the material[2]. This acts as an ultra-short pathlength cell, preventing detector saturation without the need for micro-spacers. However, ATR is subject to anomalous dispersion, which can cause slight peak shifts and artificially inflate peak intensities at lower wavenumbers[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in system suitability checks to validate the optical bench before and after sample analysis.

Phase 1: System Suitability (Self-Validation)
  • Purge: Purge the spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interference.

  • Background: Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution).

  • Calibration Check: Run a 1.5 mil Polystyrene reference film. Validate that the 1601 cm⁻¹ peak is resolved with >95% transmittance baseline and a peak position accuracy within ±1 cm⁻¹. Causality: If these parameters fail, the interferometer is misaligned, and any subsequent ester peak shifts cannot be trusted.

Phase 2: Transmission FTIR Workflow
  • Cell Assembly: Assemble a demountable liquid cell using KBr windows.

  • Pathlength Control: Insert a 0.015 mm PTFE spacer. Causality: Because TMPTC contains four highly polar carbonyl groups, a standard 0.1 mm spacer would cause total absorption of the C=O stretch. The 0.015 mm spacer ensures the maximum absorbance remains within the linear dynamic range (0.8 - 1.2 A)[2].

  • Injection: Inject 20 µL of neat TMPTC into the cell via a Luer-lock syringe.

  • Acquisition: Acquire the sample spectrum (128 scans, 4 cm⁻¹ resolution).

Phase 3: ATR-FTIR Workflow
  • Preparation: Clean the single-bounce Diamond ATR crystal with analytical-grade isopropanol and allow it to evaporate completely.

  • Application: Deposit 10 µL of neat TMPTC directly onto the crystal, ensuring full coverage of the active evanescent field area.

  • Acquisition: Acquire the sample spectrum. Causality: The 1-2 µm penetration depth naturally prevents saturation, requiring zero pathlength optimization[2].

  • Data Processing: Apply an ATR correction algorithm. Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), the C-O stretches (~1100 cm⁻¹) will appear disproportionately large compared to the C=O stretch (~1750 cm⁻¹) unless mathematically corrected[3].

Phase 4: Post-Run Validation

Verify that the baseline absorbance at 3800-4000 cm⁻¹ is < 0.05 A. Any significant sloping indicates scattering from micro-bubbles in the Transmission liquid cell or incomplete crystal coverage in the ATR setup.

Quantitative Spectral Analysis

The following table summarizes the quantitative shifts observed when analyzing TMPTC against a standard reference ester, highlighting the physical causality behind the data.

Functional Group VibrationEthyl Acetate (Reference)TMPTC (Transmission)TMPTC (ATR - Uncorrected)Physical Causality for Shift
Carbonyl (C=O) Stretch 1742 cm⁻¹[1]1748 cm⁻¹1745 cm⁻¹Steric hindrance in the tetraester reduces resonance; ATR dispersion slightly lowers the apparent frequency.
Asymmetric C-C-O Stretch 1241 cm⁻¹[1]1215 cm⁻¹1212 cm⁻¹High density of adjacent ester groups alters the coupled C-C backbone vibration[4].
O-C-C Stretch 1045 cm⁻¹[1]1120 cm⁻¹1118 cm⁻¹Branching at the alpha/beta carbons stiffens the O-C-C bond angle, requiring higher energy to vibrate.

Workflow Visualization

The logical relationship between sample preparation, optical physics, and signal processing is mapped below.

FTIR_Workflow Start TMPTC Sample (Liquid Tetraester) ATR_Prep ATR Method No Prep Required Start->ATR_Prep Trans_Prep Transmission Method Liquid Cell Assembly Start->Trans_Prep ATR_Scan Diamond Crystal Evanescent Wave Penetration ATR_Prep->ATR_Scan ATR_Correct ATR Correction Algorithm (Refractive Index Adjustment) ATR_Scan->ATR_Correct Deconvolution Spectral Deconvolution (Resolving Overlapping C=O Bands) ATR_Correct->Deconvolution Trans_Scan KBr Windows + 0.015mm Spacer Bulk Absorption Trans_Prep->Trans_Scan Trans_Correct Pathlength Normalization (Beer-Lambert Law) Trans_Scan->Trans_Correct Trans_Correct->Deconvolution Analysis Functional Group Identification (Rule of Three Validation) Deconvolution->Analysis

Figure 1: Comparative FTIR signal processing workflow for ATR and Transmission methodologies.

Conclusion

For the structural validation of high-density esters like Tetramethyl 1,1,2,3-propanetetracarboxylate, Transmission FTIR remains the gold standard for quantitative bulk analysis, provided an ultra-thin (0.015 mm) spacer is utilized to prevent C=O signal saturation. Conversely, ATR-FTIR offers a rapid, zero-preparation alternative that inherently bypasses pathlength issues via its evanescent wave, though it requires algorithmic correction to account for anomalous dispersion. Understanding the steric-induced shifts of the "Rule of Three" peaks is critical for preventing misidentification during drug development workflows.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Specac. Available at:[Link]

  • Smith, B.C. (2018). "The C=O Bond, Part VI: Esters and the Rule of Three". Spectroscopy Online. Available at:[Link]

  • WordPress. "How to Choose Between ATR and Transmission FTIR". WordPress. Available at: [Link]

  • MDPI. "Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis". MDPI. Available at: [Link]

Sources

Comparative

HPLC method validation for determining Tetramethyl 1,1,2,3-Propanetetracarboxylate purity

An In-Depth Guide to HPLC Method Validation for Purity Determination of Tetramethyl 1,1,2,3-Propanetetracarboxylate Authored by: A Senior Application Scientist In the landscape of pharmaceutical development and high-puri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Validation for Purity Determination of Tetramethyl 1,1,2,3-Propanetetracarboxylate

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and high-purity chemical synthesis, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Tetramethyl 1,1,2,3-Propanetetracarboxylate (TMPC), a complex ester, serves as a critical building block in various synthetic pathways. Its impurity profile can significantly impact reaction kinetics, yield, and the safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-proven framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for TMPC. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and comparing HPLC with other analytical techniques. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust and defensible method for purity assessment.

Choosing the Right Analytical Tool: A Comparative Overview

While several analytical techniques can assess chemical purity, HPLC is overwhelmingly the method of choice for non-volatile and thermally stable compounds like TMPC.[1] The selection of an analytical method should be a deliberate process based on the physicochemical properties of the analyte and the specific goals of the analysis.

Technique Principle Applicability to TMPC Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Excellent. Ideal for non-volatile, thermally stable organic molecules.High resolution and sensitivity; quantitative accuracy; adaptable (RP, NP, HILIC); well-established regulatory acceptance.[1][2]Requires a UV chromophore or other means of detection (e.g., CAD, MS); solvent consumption.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid/solid stationary phase.Limited. TMPC has a high boiling point and may require derivatization to increase volatility.Excellent for volatile impurities (e.g., residual solvents); high efficiency.Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei, allowing direct quantification without a specific reference standard.Applicable. Can provide an absolute purity value.Primary analytical method; does not require an identical reference standard; provides structural information.Lower sensitivity than HPLC; requires expensive instrumentation and specialized expertise; not ideal for trace impurity analysis.[4]
Thin-Layer Chromatography (TLC) Separation based on differential migration on a thin layer of adsorbent material.Qualitative/Screening. Useful for reaction monitoring.Simple, rapid, and inexpensive.Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.[5]

Given its balance of specificity, sensitivity, and quantitative power, a stability-indicating HPLC method is the most appropriate and defensible choice for the definitive purity assessment of Tetramethyl 1,1,2,3-Propanetetracarboxylate.

The Core of Defensibility: HPLC Method Validation Workflow

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[6][7][8] Following the globally harmonized standards of the International Council for Harmonisation (ICH) guideline Q2(R1), we will establish the method's performance characteristics.[9][10]

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) cluster_Routine Phase 3: Routine Use Dev Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Validate Suitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOQ / LOD Robustness Robustness SST System Suitability Testing (SST) Robustness->SST Define SST Criteria Analysis Sample Analysis SST->Analysis Forced_Degradation cluster_stress Stress Conditions TMPC TMPC Drug Substance Acid Acid Hydrolysis (e.g., 0.1 M HCl) TMPC->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) TMPC->Base Oxidation Oxidation (e.g., 3% H₂O₂) TMPC->Oxidation Thermal Thermal (e.g., 80°C) TMPC->Thermal Photo Photolytic (ICH Q1B Light Exposure) TMPC->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Demonstrated Specificity: - No co-elution - Peak purity passes - Mass balance achieved Analysis->Outcome

Sources

Validation

Mass spectrometry fragmentation patterns of Tetramethyl 1,1,2,3-Propanetetracarboxylate

Executive Summary & Analytical Context As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly oxidized, branched aliphatic molecules. Tetramethyl 1,1,2,3-propanetetra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly oxidized, branched aliphatic molecules. Tetramethyl 1,1,2,3-propanetetracarboxylate (TMPTC, CAS 55525-27-4)[1] represents a classic analytical challenge. Distinguishing this compound from its positional isomers requires a robust understanding of mass spectrometry (MS) fragmentation pathways. This guide objectively compares the MS performance and fragmentation patterns of TMPTC against alternative polycarboxylate esters, providing a self-validating methodology for researchers in metabolomics and synthetic chemistry.

Mechanistic MS Fragmentation Dynamics

The structural elucidation of polycarboxylic acids relies heavily on their conversion to methyl esters prior to Gas Chromatography-Mass Spectrometry (GC-MS)[2]. We utilize 70 eV Electron Impact (EI) ionization rather than soft ionization techniques like Electrospray Ionization (ESI). The causality behind this choice is fundamental: soft ionization merely yields intact molecular ions (e.g., [M+H]+), which are insufficient for distinguishing positional isomers. In contrast, the hard 70 eV EI imparts sufficient internal energy to shatter the robust tetracarboxylate backbone, yielding diagnostic alpha-cleavages.

For TMPTC (Molecular Weight 276.24), the initial ionization yields a highly unstable molecular ion [M]•+ at m/z 276. This rapidly undergoes sequential losses of methoxy radicals (•OCH3, -31 Da) to yield m/z 245, and carbomethoxy radicals (•COOCH3, -59 Da) to yield m/z 217. However, the true diagnostic power lies in the internal C-C bond fissions. Cleavage of the C1-C2 bond generates a highly stable secondary carbocation at m/z 145, which reliably serves as the base peak.

MS_Fragmentation M Molecular Ion [M]•+ m/z 276 M31 [M - •OCH3]+ m/z 245 M->M31 - 31 Da M59 [M - •COOCH3]+ m/z 217 M->M59 - 59 Da M145 α-Cleavage Fragment m/z 145 (Base Peak) M->M145 C1-C2 Bond Fission M131 Secondary Cleavage m/z 131 M59->M131 - Methyl Acrylate M145->M131 - CH2

Figure 1: Logical EI-MS fragmentation pathways for Tetramethyl 1,1,2,3-propanetetracarboxylate.

Objective Performance Comparison: Isomeric Differentiation

When analyzing complex matrices, such as atmospheric humic-like substances (HULIS)[3], TMPTC must be differentiated from structurally similar alternatives like Tetramethyl 1,1,3,3-propanetetracarboxylate and Tetramethyl 1,2,3,4-butanetetracarboxylate. The performance of MS in distinguishing these relies entirely on the relative abundance of the m/z 145 and m/z 131 fragments.

In the symmetrical 1,1,3,3-isomer, C1-C2 cleavage yields a primary carbocation, making the m/z 131 fragment ([CH(COOCH3)2]+) the dominant base peak. In TMPTC, the asymmetry and the ability to form a secondary carbocation shift the base peak to m/z 145.

CompoundMolecular WeightBase Peak (m/z)Key Diagnostic Fragments (m/z)Structural Differentiator
Tetramethyl 1,1,2,3-propanetetracarboxylate 276.24145245, 217, 185, 131, 59Asymmetric backbone favors m/z 145 formation.
Tetramethyl 1,1,3,3-propanetetracarboxylate 276.24131245, 217, 145, 113, 59Symmetrical cleavage yields dominant m/z 131.
Tetramethyl 1,2,3,4-butanetetracarboxylate 290.27159259, 231, 199, 127, 59Extended carbon chain shifts base peak to m/z 159.

Self-Validating Experimental Protocol: GC-EI-MS Workflow

Analysts must tightly control the derivatization environment, as spontaneous self-esterification or incomplete methylation can generate artifactual mass spectra[4]. To mitigate this, the following protocol is designed as a self-validating system .

Step 1: Isotopic Spiking & Extraction

  • Action: Spike 10 µL of Deuterated Succinic Acid-d4 (Internal Standard, IS) into the sample prior to extraction.

  • Causality: The IS tracks extraction recovery and acts as a stoichiometric baseline. If the final MS data shows an absence of the IS, the extraction failed, invalidating the run and preventing false negatives.

Step 2: Lewis-Acid Catalyzed Derivatization

  • Action: Add 100 µL of 14% Boron Trifluoride in Methanol (BF3/MeOH). Incubate at 60°C for 30 minutes.

  • Causality: While milder reagents like diazomethane are common[2], the geminal dicarboxylate moiety at the C1 position of TMPTC is highly sterically hindered. BF3 acts as a potent Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity, ensuring 100% quantitative derivatization and preventing partial esters.

Step 3: GC-MS Acquisition

  • Action: Inject 1 µL splitless onto a DB-5MS column (30m x 0.25mm x 0.25µm). Run a temperature gradient from 60°C to 300°C at 10°C/min. Ionize at 70 eV.

  • Validation Logic: The system self-validates by monitoring the IS mass shift. If the IS peak exhibits a mass shift corresponding to incomplete methylation (e.g., [M-14] indicating a free carboxylic acid), the derivatization is flagged as incomplete, and the analytical batch is automatically rejected.

GCMS_Workflow S1 Sample Prep & IS Spiking S2 Derivatization (BF3/MeOH) S1->S2 Validate Recovery S3 GC Separation (DB-5MS) S2->S3 Methylation S4 EI-MS (70 eV) Acquisition S3->S4 Elution S5 Spectral Deconvolution S4->S5 Mass Profiling

Figure 2: Self-validating GC-MS workflow for the analysis of polycarboxylate methyl esters.

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Reactant of Route 1
Reactant of Route 1
Tetramethyl 1,1,2,3-Propanetetracarboxylate
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Reactant of Route 2
Tetramethyl 1,1,2,3-Propanetetracarboxylate
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